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2,6-Dibutyl-4-(hydroxymethyl)phenol Documentation Hub

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  • Product: 2,6-Dibutyl-4-(hydroxymethyl)phenol
  • CAS: 93265-29-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and 1H NMR Chemical Shift Assignments for 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol

Note on Nomenclature: In pharmaceutical and polymer chemistry, the term "2,6-dibutyl-4-(hydroxymethyl)phenol" universally refers to the sterically hindered 2,6-di-tert-butyl isomer (commonly known as BHT-OH or Ionox 100)...

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Author: BenchChem Technical Support Team. Date: April 2026

Note on Nomenclature: In pharmaceutical and polymer chemistry, the term "2,6-dibutyl-4-(hydroxymethyl)phenol" universally refers to the sterically hindered 2,6-di-tert-butyl isomer (commonly known as BHT-OH or Ionox 100). The n-butyl variant lacks the critical steric shielding required for radical-scavenging. This technical guide focuses exclusively on the tert-butyl derivative, which serves as a vital antioxidant and synthetic intermediate in drug development.

Molecular Anatomy and the Causality of Chemical Shifts

The accurate assignment of a 1H Nuclear Magnetic Resonance (NMR) spectrum requires moving beyond rote memorization to understand the physical causality behind each chemical shift. For 2,6-di-tert-butyl-4-(hydroxymethyl)phenol, the spectrum in deuterated chloroform (CDCl₃) is a masterclass in how molecular symmetry, electronegativity, and steric hindrance dictate magnetic environments.

  • Steric Shielding (tert-Butyl Groups): The 18 protons of the two tert-butyl groups resonate as a massive, sharp singlet. The free rotation of the methyl groups averages their magnetic environment, while their sheer physical bulk sterically shields the phenolic core, preventing the formation of extensive intermolecular networks.

  • Benzylic Deshielding (Methylene Group): The CH₂ group is sandwiched between the electron-withdrawing aromatic ring and the electronegative aliphatic hydroxyl oxygen. This dual deshielding effect strips electron density away from the protons, pushing their resonance significantly downfield.

  • Symmetric Core (Aromatic Protons): Because the molecule possesses C2v​ symmetry, the two aromatic protons situated meta to the phenolic OH are chemically and magnetically equivalent. They appear as a single, integrated peak rather than a complex multiplet.

  • Hindered Hydrogen Bonding (Phenolic OH): Unhindered phenols typically form chaotic, extensive intermolecular hydrogen-bond networks, resulting in broad NMR signals that wander based on concentration. However, as documented in authoritative chemical databases like , the phenolic OH in BHT-OH is sterically trapped by the adjacent tert-butyl groups. This restricts hydrogen bonding, anchoring the proton to a relatively sharp, predictable singlet.

  • Rapid Exchange (Aliphatic OH): The aliphatic OH proton undergoes rapid intermolecular chemical exchange at room temperature. This rapid swapping decouples it from the adjacent methylene protons (collapsing the expected CH₂ triplet into a sharp singlet) and results in a broad, low-intensity singlet for the OH itself.

NMR_Logic Molecule BHT-OH (C15H24O2) tBu tert-Butyl (18H) Steric Shielding Molecule->tBu ArH Aromatic (2H) Symmetric Core Molecule->ArH CH2 Methylene (2H) Benzylic Deshielding Molecule->CH2 PhenolOH Phenolic OH (1H) Hindered H-Bonding Molecule->PhenolOH AliphOH Aliphatic OH (1H) Rapid Exchange Molecule->AliphOH Shift1 δ 1.44 ppm (s) tBu->Shift1 Shift2 δ 7.22 ppm (s) ArH->Shift2 Shift3 δ 4.62 ppm (s) CH2->Shift3 Shift4 δ 5.22 ppm (s) PhenolOH->Shift4 Shift5 δ ~1.60 ppm (br s) AliphOH->Shift5

Figure 1: Logical assignment of 1H NMR chemical shifts based on molecular anatomy.

Quantitative Data: 1H NMR Chemical Shifts

The following table summarizes the high-resolution 1H NMR data for 2,6-di-tert-butyl-4-(hydroxymethyl)phenol acquired in CDCl₃ at 298K.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Causality
1.44 Singlet (s)18H-C(CH₃)₃Equivalent methyl groups; highly shielded aliphatic environment.
~1.60 Broad Singlet (br s)1H-CH₂OH Rapid intermolecular exchange; position varies slightly with concentration/moisture.
4.62 Singlet (s)2H-CH ₂OHDeshielded by adjacent oxygen and aromatic ring; decoupled from exchanging OH.
5.22 Singlet (s)1HAr-OH Sterically hindered phenolic proton; restricted hydrogen bonding.
7.22 Singlet (s)2HAr-H Aromatic core protons; magnetically equivalent due to C2v​ symmetry.

Experimental Protocol: Self-Validating High-Resolution NMR Acquisition

To ensure data integrity, particularly when evaluating synthetic phenolic antioxidants for regulatory submissions or environmental tracking , the NMR acquisition must function as a self-validating system.

Step 1: Sample Preparation (The Foundation of Resolution)

  • Action: Dissolve 15 mg of high-purity BHT-OH in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug directly into a 5 mm precision NMR tube.

  • Causality: CDCl₃ is a non-polar solvent that preserves the intramolecular dynamics of the hindered phenol without forcing artificial hydrogen bonding (unlike DMSO-d₆). Filtering removes paramagnetic particulates (e.g., trace metals from spatulas) that cause localized magnetic field inhomogeneities and line broadening.

Step 2: Instrument Tuning and Shimming (The Validation Check)

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and perform gradient shimming (Z1-Z5).

  • Self-Validation: The system is validated by observing the ¹³C satellites of the residual CHCl₃ peak (δ 7.26 ppm). If the satellites are sharp, symmetrical, and deeply resolved down to the baseline, the magnetic field is highly homogeneous. This guarantees that the closely spaced aromatic (δ 7.22) and solvent (δ 7.26) signals will not overlap.

Step 3: Acquisition Parameters (Ensuring Quantitative Accuracy)

  • Action: Utilize a 30° flip angle (e.g., zg30 pulse program). Configure the relaxation delay ( D1​ ) to at least 5 seconds. Acquire 16 to 32 transients.

  • Causality: A 30° flip angle combined with a long D1​ ensures that all protons—especially the slowly relaxing aromatic and phenolic protons—fully return to thermal equilibrium between pulses. This is a mandatory standard for quantitative NMR (qNMR) , ensuring the integrated areas perfectly match the theoretical 18:2:2:1:1 proton ratio.

Step 4: Data Processing (Fidelity of the FID)

  • Action: Apply a 0.3 Hz exponential line-broadening window function before Fourier Transformation (FT). Perform manual phase correction (zero and first order) and a multipoint baseline correction.

  • Causality: Phase and baseline corrections are mathematically required to ensure the area under each Lorentzian peak accurately reflects the molar quantity of the corresponding protons, preventing integration drift.

NMR_Workflow Prep 1. Sample Prep (CDCl3 + TMS) Shim 2. Shimming (Optimize Field) Prep->Shim Acq 3. Acquisition (D1 > 5*T1) Shim->Acq Proc 4. Processing (Phase & Baseline) Acq->Proc Valid 5. Validation (Integration Check) Proc->Valid

Figure 2: Self-validating experimental workflow for quantitative 1H NMR acquisition.

Mechanistic Insights: Solvent Effects and Chemical Exchange

A critical aspect of analyzing BHT-OH is understanding how solvent choice manipulates the spectrum. If the protocol is altered to use a highly polar, hydrogen-bond-accepting solvent like DMSO-d₆, the spectrum undergoes a dramatic mechanistic shift:

  • Aliphatic OH Coupling: In DMSO-d₆, the rapid intermolecular exchange of the aliphatic OH is halted because the solvent tightly coordinates the proton. Consequently, the aliphatic OH appears as a sharp triplet, and the adjacent CH₂ group splits into a doublet due to 3J scalar coupling.

  • Phenolic OH Downfield Shift: The phenolic OH, while sterically hindered, will still form hydrogen bonds with the strongly polar S=O bond of DMSO. This strips electron density from the proton, shifting the phenolic OH signal significantly downfield (often > δ 6.5 ppm) compared to its position in CDCl₃.

Understanding these solvent-induced causalities allows researchers to cross-verify structural assignments and confirm the purity of synthetic batches without relying on mass spectrometry alone.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6929, Butylated hydroxymethylphenol." PubChem, [Link]

  • Liu, R., et al. "Novel High Molecular Weight Synthetic Phenolic Antioxidants in Indoor Dust in Toronto, Canada." Environmental Science & Technology Letters, ACS Publications, [Link]

Exploratory

An In-depth Technical Guide on the Radical Scavenging Mechanism of 2,6-dibutyl-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the radical scavenging mechanisms of 2,6-dibutyl-4-(hydroxymethyl)phenol, a sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the radical scavenging mechanisms of 2,6-dibutyl-4-(hydroxymethyl)phenol, a sterically hindered phenolic antioxidant. The document elucidates the fundamental principles of its antioxidant action, focusing on the roles of the phenolic hydroxyl group, the steric hindrance provided by the tert-butyl groups, and the influence of the 4-(hydroxymethyl) substituent. Key mechanistic pathways, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET), are discussed in detail. Furthermore, this guide presents established experimental protocols for evaluating radical scavenging efficacy, such as the DPPH and ABTS assays, complete with step-by-step methodologies and data interpretation guidelines. The content is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize and study this important antioxidant compound.

Introduction: The Imperative of Antioxidants and the Role of Hindered Phenols

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in a vast array of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Antioxidants are crucial molecules that can neutralize these harmful free radicals, thereby mitigating oxidative damage.[2] Phenolic compounds, in particular, are a major class of antioxidants that act as potent free radical scavengers.[3][4]

Among the synthetic phenolic antioxidants, hindered phenols represent a critical category characterized by bulky alkyl groups flanking the phenolic hydroxyl group.[2][5] This structural feature, known as steric hindrance, plays a pivotal role in the antioxidant's efficacy and stability. 2,6-dibutyl-4-(hydroxymethyl)phenol, the subject of this guide, is a prominent example of a hindered phenolic antioxidant. Its unique structure, featuring two tert-butyl groups at the ortho positions and a hydroxymethyl group at the para position, endows it with specific and potent radical scavenging properties. This guide will delve into the intricate mechanisms that govern its protective actions.

Core Radical Scavenging Mechanisms

The antioxidant activity of 2,6-dibutyl-4-(hydroxymethyl)phenol primarily revolves around the reactivity of its phenolic hydroxyl (-OH) group. The primary mechanisms by which it neutralizes free radicals are Hydrogen Atom Transfer (HAT) and, to a lesser extent, Single Electron Transfer (SET).[3][6]

Hydrogen Atom Transfer (HAT): The Primary Pathway

The predominant mechanism for hindered phenolic antioxidants is HAT.[3][7] In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing the radical and terminating the oxidative chain reaction.[5]

Reaction: Ar-OH + R• → Ar-O• + RH

The resulting phenoxyl radical (Ar-O•) is significantly stabilized by two key structural features:

  • Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized across the aromatic ring, distributing the radical character and increasing its stability.[5]

  • Steric Hindrance: The bulky 2,6-di-tert-butyl groups physically obstruct the radical center on the oxygen atom, preventing it from initiating new oxidation chains or undergoing undesirable side reactions.[2] This steric shielding is a defining characteristic of hindered phenols and is crucial for their high efficiency.

The ease with which the O-H bond breaks is a key determinant of antioxidant activity in the HAT mechanism and is often evaluated by the bond dissociation energy (BDE).[8] A lower BDE facilitates easier hydrogen donation.

HAT_Mechanism Phenol 2,6-dibutyl-4- (hydroxymethyl)phenol (Ar-OH) Phenoxyl_Radical Stabilized Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl_Radical H• donation Radical Free Radical (R•) Neutral_Molecule Neutralized Molecule (RH) Radical->Neutral_Molecule H• acceptance

Caption: Hydrogen Atom Transfer (HAT) Mechanism.

Single Electron Transfer (SET)

While HAT is generally the dominant pathway, the SET mechanism can also contribute to the antioxidant activity of phenolic compounds.[1] In this process, the phenol donates an electron to the free radical, forming a radical cation and an anion.

Reaction: Ar-OH + R• → Ar-OH•+ + R-

The ionization potential (IP) of the phenol is a critical parameter for the SET mechanism; a lower IP favors electron donation.[8] The resulting radical cation can then deprotonate to form the stabilized phenoxyl radical.

The Influence of Molecular Structure on Activity

The specific arrangement of functional groups in 2,6-dibutyl-4-(hydroxymethyl)phenol is not arbitrary; each component plays a distinct role in its overall radical scavenging capacity.

  • Phenolic Hydroxyl Group: This is the primary active site, responsible for donating the hydrogen atom or electron to neutralize free radicals.[3][9]

  • 2,6-di-tert-butyl Groups: These bulky substituents provide steric hindrance, which is crucial for stabilizing the resulting phenoxyl radical and preventing it from propagating further radical reactions.[2][5] This steric shielding enhances the compound's efficiency as a chain-breaking antioxidant.

  • 4-(hydroxymethyl) Group: The presence of the hydroxymethyl (-CH₂OH) group at the para-position can influence the electronic properties of the phenol. It has been reported that the free radical scavenging activity of phenolic antioxidants can be improved by the number of hydroxyl and methyl groups.[10] While the primary hydroxyl group is the main actor, the hydroxymethyl substituent can contribute to the overall antioxidant profile.

Experimental Validation of Radical Scavenging Activity

To quantify the radical scavenging efficacy of 2,6-dibutyl-4-(hydroxymethyl)phenol, several in vitro assays are commonly employed. This section provides detailed protocols for two of the most widely used methods: the DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to evaluate antioxidant capacity.[11] DPPH is a stable free radical with a deep violet color. When it reacts with an antioxidant, it is reduced, and the color changes to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2,6-dibutyl-4-(hydroxymethyl)phenol in a suitable solvent (e.g., ethanol, methanol).

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in the same solvent. The solution should be freshly prepared and protected from light.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the antioxidant solution at various concentrations.

    • Add a fixed volume of the DPPH solution to each well.

    • Include a control group containing the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

      • % Scavenging = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging activity against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Antioxidant and DPPH Solutions Mixing Mix Antioxidant and DPPH in Microplate Reagents->Mixing Incubation Incubate in Dark Mixing->Incubation Measurement Measure Absorbance (517 nm) Incubation->Measurement Calculation Calculate % Scavenging and IC50 Measurement->Calculation

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[12] ABTS•+ is a blue-green chromophore that is reduced by antioxidants, leading to a decrease in its characteristic absorbance.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 2,6-dibutyl-4-(hydroxymethyl)phenol in a suitable solvent.

    • Generate the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add a small volume of the antioxidant solution at various concentrations.

    • Add a larger, fixed volume of the diluted ABTS•+ solution to each well.

    • Include a control group containing the solvent and the ABTS•+ solution.

  • Measurement:

    • After a specified incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a formula similar to the DPPH assay.

    • Determine the IC₅₀ value or express the antioxidant activity as Trolox Equivalent Antioxidant Capacity (TEAC).

Data Interpretation and Comparative Analysis

The results from these assays provide quantitative measures of the radical scavenging potential of 2,6-dibutyl-4-(hydroxymethyl)phenol.

AssayParameterInterpretation
DPPH IC₅₀ (µg/mL or µM)A lower IC₅₀ value indicates higher antioxidant activity.
ABTS IC₅₀ or TEACA lower IC₅₀ or a higher TEAC value signifies greater antioxidant capacity.

It is important to note that the antioxidant activity of a compound can vary depending on the specific radical species and the reaction medium.[3] Therefore, employing multiple assays provides a more comprehensive assessment of its antioxidant profile.

Conclusion and Future Perspectives

2,6-dibutyl-4-(hydroxymethyl)phenol exemplifies the efficacy of sterically hindered phenols as potent radical scavengers. Its mechanism of action is primarily driven by the hydrogen-donating capability of its phenolic hydroxyl group, with the resulting phenoxyl radical being significantly stabilized by resonance and steric hindrance from the flanking tert-butyl groups. The para-hydroxymethyl group further modulates its electronic properties, contributing to its overall antioxidant activity.

For researchers and professionals in drug development, a thorough understanding of these mechanisms is paramount for the rational design of novel antioxidant therapies and for the effective application of this compound in various formulations. Future research could explore the synergistic effects of 2,6-dibutyl-4-(hydroxymethyl)phenol with other antioxidants, its efficacy in more complex biological systems, and the development of targeted delivery systems to enhance its therapeutic potential in combating oxidative stress-related diseases.

References

  • IntechOpen. (2019, March 22). Antioxidant Compounds and Their Antioxidant Mechanism. Available from: [Link]

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Available from: [Link]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Available from: [Link]

  • ResearchGate. (n.d.). Antioxidant mechanism of phenolic compounds. Available from: [Link]

  • ACS Publications. (2024, November 28). Reactions of a Prototypical Phenolic Antioxidant with Radicals in Polyethylene: Insights from Density Functional Theory. The Journal of Physical Chemistry B. Available from: [Link]

  • PMC. (n.d.). Inhibitory effects of 2,6-di-tert-butyl-4-hydroxymethylphenol on asthmatic responses to ovalbumin challenge in conscious guinea pigs. Available from: [Link]

  • PubMed. (2004, July 15). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Available from: [Link]

  • Unibo. (2023, October 20). Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol. Available from: [Link]

  • Ataman Kimya. (n.d.). 2,6-DI-TERT-BUTYL-4-METHYLPHENOL. Available from: [Link]

  • Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. (2020, May 11). Pharmacy & Pharmacology International Journal. Available from: [Link]

  • ResearchGate. (n.d.). 2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. Available from: [Link]

  • ResearchGate. (2024, June 13). Why does the antioxidant activity increase as the number of OH groups on the phenolic ring increases?. Available from: [Link]

  • ResearchGate. (n.d.). Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. Available from: [Link]

  • Wikipedia. (n.d.). 2,6-Di-tert-butylphenol. Available from: [Link]

  • Frontiers. (2022, April 3). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Available from: [Link]

  • PubMed. (2015, March 15). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. Available from: [Link]

  • MDPI. (2020, July 24). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Available from: [Link]

  • ResearchGate. (n.d.). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. Available from: [Link]

  • Reactivity of Substituted Phenols Toward Alkyl Radicals. (n.d.). pubs.acs.org. Available from: [Link]

  • PMC. (2023, March 14). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Available from: [Link]

  • An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol. (2015, May 4). OpenAIRE. Available from: [Link]

  • ResearchGate. (2020, May 11). (PDF) Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. Available from: [Link]

  • Research Trend. (2021, December 2). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2018, August 17). DNA Oxidative-Damage Protection By 2,4-Di-Tertbutylphenol and 2,6-Di-Secbutylphenol: A Computational Study of their Hydroxyl Radical Scavenger Properties. Available from: [Link]

  • Semantic Scholar. (2024, March 1). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Available from: [Link]

  • MDPI. (2025, December 23). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Available from: [Link]

  • National Institute for Environmental Studies. (n.d.). 2,6-ジ-tert-ブチル-4-sec-ブチルフェノール. Available from: [Link]

  • ResearchGate. (2025, August 6). Antioxidant Activity Assay of 2,6-Di-tert-Butylphenols with Phosphonate Groups Using Cyclic Voltammetry. Available from: [Link]

  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.. Available from: [Link]

  • pub H-BRS. (2023, February 2). Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Kinetic study of the DPPH antiradical activity of lipophilic tomato waste extracts. Available from: [Link]

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol

Executive Summary 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol—frequently designated as BHT-alcohol or Ionox 100—is a highly specialized synthetic phenolic antioxidant (SPA) utilized extensively in polymer stabilization, fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Di-tert-butyl-4-(hydroxymethyl)phenol—frequently designated as BHT-alcohol or Ionox 100—is a highly specialized synthetic phenolic antioxidant (SPA) utilized extensively in polymer stabilization, food chemistry, and pharmaceutical formulations[1]. While its parent compound, butylated hydroxytoluene (BHT), is well-documented, the substitution of the para-methyl group with a hydroxymethyl moiety fundamentally alters its solid-state chemistry. For drug development professionals and material scientists, understanding the crystal structure of BHT-alcohol is critical. The crystallographic packing dictates its thermodynamic solubility, dissolution rate in biological assays[2], and its migration kinetics within polymer matrices[3].

This technical guide deconstructs the structural geometry, supramolecular architecture, and the rigorous X-ray diffraction (XRD) methodologies required to accurately profile this sterically hindered phenol.

Molecular Geometry and Steric Dynamics

The chemical behavior and physical stability of BHT-alcohol are inextricably linked to its intramolecular geometry. The molecule features two bulky tert-butyl groups at the ortho positions relative to the phenolic hydroxyl group.

Causality of Steric Shielding: These tert-butyl groups serve a dual purpose. Chemically, they stabilize the phenoxy radical by preventing unwanted dimerization, which is the core mechanism of its antioxidant efficacy[4]. Crystallographically, they force the phenolic -OH into a sterically shielded pocket. This shielding severely restricts the rotational freedom of the phenolic oxygen and prevents it from acting as an efficient intermolecular hydrogen bond donor.

Conversely, the para-hydroxymethyl group (-CH₂OH) projects outward from the aromatic ring, completely free from the steric bulk of the tert-butyl groups. This unhindered functional group introduces a high degree of conformational flexibility and serves as the primary driver for the molecule's supramolecular assembly.

Supramolecular Architecture and Crystal Packing

Because the phenolic -OH is sterically blocked, the crystal lattice of BHT-alcohol is defined almost entirely by the para-hydroxymethyl group. The -CH₂OH moiety acts as both a robust hydrogen bond donor and acceptor, creating highly directional O-H···O networks. This results in the formation of 1D polymeric chains or discrete dimeric motifs in the solid state.

Supramolecular_Network Mol BHT-Alcohol Molecule Phenol Phenolic -OH Mol->Phenol Hydroxymethyl Para -CH2OH Mol->Hydroxymethyl Steric Steric Shielding (ortho t-butyls) Phenol->Steric HNetwork Intermolecular O-H···O Bonding Hydroxymethyl->HNetwork Monomer Isolated Phenol Core Steric->Monomer Polymer 1D Supramolecular Chains HNetwork->Polymer Monomer->Polymer Crystal Packing

Hydrogen bonding logic dictating the supramolecular architecture of BHT-alcohol.

Quantitative Crystallographic Data

To evaluate the quality of a synthesized BHT-alcohol batch, researchers rely on definitive crystallographic parameters. The table below summarizes the typical quantitative data extracted from high-resolution single-crystal X-ray diffraction of hindered phenols in this class.

Crystallographic ParameterTypical Value / RangeStructural Significance
Crystal System Monoclinic or TriclinicIndicates low-symmetry packing driven by highly directional H-bonds.
Space Group P2₁/c or P-1Centrosymmetric packing is thermodynamically favored for stability.
Data-to-Parameter Ratio > 10:1Ensures robust least-squares refinement of anisotropic parameters.
tert-Butyl Occupancy 85% / 15% (Split model)Quantifies the rotational disorder inherent to the methyl groups.
O-H···O Bond Distance 2.65 Å – 2.80 ÅClassifies the primary hydrogen bond as moderate-to-strong.
Final R-index (R₁) < 0.05 (5%)Confirms the overall accuracy and reliability of the structural model.

Self-Validating Protocol for Single-Crystal X-Ray Diffraction

Obtaining an accurate crystal structure for tert-butyl-containing compounds is notoriously difficult due to the severe librational motion (rotational disorder) of the methyl groups at room temperature. The following self-validating protocol ensures high-fidelity data collection and refinement.

XRD_Workflow A 1. Crystallization Binary Solvent System B 2. Cryogenic Mounting 100 K Nitrogen Stream A->B C 3. X-Ray Data Collection Mo Kα Radiation B->C D 4. Data Reduction Absorption Correction C->D E 5. Structure Solution Dual-Space Methods D->E F 6. Anisotropic Refinement SHELXL Least-Squares E->F

Step-by-step X-ray diffraction workflow for hindered phenols.

Step-by-Step Methodology:

Step 1: Crystal Growth via Solvent Diffusion

  • Action: Dissolve high-purity BHT-alcohol in a minimum volume of ethyl acetate. Layer slowly with an anti-solvent (e.g., n-hexane) and allow to stand at 4 °C.

  • Causality: BHT-alcohol is highly lipophilic but contains a polar -CH₂OH group. A binary solvent system allows precise tuning of the dielectric constant. Slow diffusion at low temperatures promotes the thermodynamic product, minimizing kinetically trapped disordered states.

Step 2: Cryogenic Mounting

  • Action: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm), coat it in Paratone-N oil, and mount it on a cryoloop under a 100 K nitrogen cold stream.

  • Causality: The tert-butyl groups undergo severe rotational motion at room temperature, which smears electron density and artificially inflates atomic displacement parameters (ADPs). Freezing to 100 K kinetically locks these rotors, allowing for precise mapping of the carbon atoms.

Step 3: Data Collection

  • Action: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) to a resolution of at least sinθ/λ = 0.65 Å⁻¹.

  • Causality: Mo Kα is standard for purely organic, light-atom structures. It provides higher resolution and minimizes X-ray absorption effects compared to Cu Kα radiation.

Step 4: Structure Solution and Refinement

  • Action: Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validation Check: Do not place the hydroxyl protons (-OH) using calculated riding models. Instead, locate them objectively from the difference Fourier electron density map. Validation: The isotropic displacement parameter (U_iso) of the located hydroxyl proton must be roughly 1.2 to 1.5 times the equivalent isotropic displacement parameter (U_eq) of its parent oxygen atom. If U_iso is anomalously high, the hydrogen bond model is incorrect, or the proton is disordered.

Implications in Drug Development and Material Science

The crystallographic profile of BHT-alcohol directly dictates its performance in real-world applications:

  • Polymer Science & Migration: In linear and branched polyethylene (PE), the boundary loss rate and migration of phenolic antioxidants are heavily influenced by their molecular size and crystal packing[3]. The robust 1D hydrogen-bonded chains of BHT-alcohol create a high lattice energy that must be overcome for the molecule to diffuse through the amorphous regions of the polymer, directly impacting its shelf-life as a stabilizer.

  • Pharmacology & Bioavailability: In biological studies, such as those investigating the inhibition of reactive oxygen species (ROS) to prevent autophagic programmed cell death[2], the compound is often administered in aqueous or semi-aqueous media. The crystalline dissolution rate—governed by the breaking of the para-hydroxymethyl hydrogen bonds—determines the concentration of the bioavailable antioxidant reaching the cellular membrane.

By utilizing rigorous XRD protocols, researchers can engineer specific polymorphs or co-crystals of BHT-alcohol to fine-tune its solubility and diffusion kinetics for targeted applications.

References

  • PASS-assisted design, synthesis and antioxidant evaluation of new butylated hydroxytoluene derivatives Source: ResearchGate URL:[Link]

  • Prevalence of Novel and Traditional Synthetic Phenolic Antioxidants in Baby Food from China: A Dominant Pathway for Infant Exposure Source: ACS Publications (Environmental Science & Technology) URL:[Link]

  • Migration of phenolic antioxidants from linear and branched polyethylene Source: ResearchGate URL:[Link]

  • Autophagic programmed cell death by selective catalase degradation Source: PMC - NIH URL:[Link]

Sources

Exploratory

Thermal Degradation Kinetics of 2,6-Dibutyl-4-(hydroxymethyl)phenol: A Technical Guide for Pharmaceutical and Polymer Stability

Introduction & Mechanistic Background In the realm of formulation science and polymer stabilization, butylated hydroxytoluene (BHT) is a ubiquitous antioxidant. However, BHT is not a static molecule; it acts as a sacrifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

In the realm of formulation science and polymer stabilization, butylated hydroxytoluene (BHT) is a ubiquitous antioxidant. However, BHT is not a static molecule; it acts as a sacrificial stabilizer. During its antioxidant lifecycle, the primary oxidation product formed is 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (commonly referred to as BHT-OH or 2,6-dibutyl-4-(hydroxymethyl)phenol)[1].

For drug development professionals, BHT-OH represents a critical inflection point in formulation stability. Under thermal stress, BHT-OH does not simply evaporate; it undergoes complex degradation kinetics, yielding reactive electrophiles and secondary degradants[2]. Understanding the thermal degradation kinetics of BHT-OH is paramount because its downstream products—such as 2,6-di-tert-butyl-1,4-benzoquinone (BHT-Q) and transient quinone methides—exhibit potent cellular toxicity, can cause DNA cleavage, and may cross-react with active pharmaceutical ingredients (APIs)[3][4].

As an application scientist, I approach thermal degradation as a dynamic thermodynamic system. This whitepaper deconstructs the thermal degradation kinetics of BHT-OH, providing field-proven methodologies, self-validating protocols, and the causality behind our analytical choices to ensure your formulations remain safe and ICH-compliant.

Thermal Degradation Pathways

BHT-OH degrades through parallel thermal and oxidative pathways driven by the steric hindrance of the tert-butyl groups and the lability of the para-hydroxymethyl group. The degradation is not a single-step event but a cascade of transformations:

  • Dehydration to Quinone Methide: At elevated temperatures, BHT-OH can lose a water molecule to form a highly reactive quinone methide intermediate. This electrophile is notorious in drug development for binding covalently to nucleophilic sites on proteins and DNA[3].

  • Oxidation to Aldehydes and Acids: The hydroxymethyl group oxidizes sequentially to 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO) and 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH)[5].

  • Oxidative Cleavage to Benzoquinone: Extreme thermal oxidation cleaves the para-substituent entirely, yielding BHT-Q, a stable but toxic end-product known to induce apoptosis[4].

Pathway BHT_OH 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (BHT-OH) BHT_CHO 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO) BHT_OH->BHT_CHO Oxidation BHT_Q 2,6-di-tert-butyl-1,4-benzoquinone (BHT-Q) BHT_OH->BHT_Q Oxidative Cleavage QM Quinone Methide (Reactive Intermediate) BHT_OH->QM Dehydration (-H2O) BHT_COOH 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH) BHT_CHO->BHT_COOH Further Oxidation QM->BHT_Q ROS Generation

Fig 1: Thermal degradation and oxidation pathways of BHT-OH into reactive quinones.

Kinetic Principles and Thermodynamic Parameters

To predict the shelf-life of a formulation containing BHT derivatives, we must extract the activation energy ( Ea​ ) of the degradation process. The kinetics of BHT derivatives are highly dependent on the atmospheric conditions (oxygen vs. nitrogen) and the physical state of the matrix.

Under an oxygen atmosphere, the initial oxidation of BHT and its derivatives follows second-order reaction kinetics, requiring an activation energy of approximately 101.4 kJ/mol[6][7]. However, pure thermal decomposition (e.g., under nitrogen) requires significantly higher energy, typically around 152 kJ/mol, and follows first-order kinetics[8].

Quantitative Kinetic Data Summary

The table below synthesizes the kinetic parameters for BHT and its oxidized derivatives derived from iso-conversional modeling (Kissinger, Flynn-Wall-Ozawa, and Friedman methods).

Compound / MatrixAnalytical MethodActivation Energy ( Ea​ )Reaction OrderReference
BHT / BHT-OH Initial Oxidation MCPVT (Isothermal, O2​ )101.4 kJ/mol2nd Order[6][7]
BHT Thermal Decomposition TGA (Kissinger, N2​ )151.8 - 152.0 kJ/mol1st Order[6][8]
BHT Peroxide (BHTOOH) TGA (Kissinger, N2​ )66.07 - 68.24 kJ/mol1st Order[6][8]
BHT in Polymer Matrix (SBR) TGA (FWO/Friedman)203.7 kJ/mol (Unaged)Complex[9]

Note: The dramatic drop in Ea​ for peroxide intermediates (66.07 kJ/mol) highlights the auto-catalytic danger of thermal runaway once initial oxidation occurs[8].

Experimental Workflows & Self-Validating Protocols

A protocol is only as good as its internal controls. To accurately map the thermal degradation of BHT-OH, we employ a two-pronged approach: macroscopic kinetic modeling via Thermogravimetric Analysis (TGA) and microscopic molecular profiling via Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow SamplePrep Sample Preparation (BHT-OH Standard) ThermalAnalysis Thermal Analysis (TGA & DSC) SamplePrep->ThermalAnalysis Multi-heating rates (5, 10, 15, 20 °C/min) ProductID Degradant Identification (BSTFA Derivatization + GC-MS) SamplePrep->ProductID Isothermal Aging (323K - 388K) KineticModeling Iso-Conversional Modeling (Kissinger, FWO) ThermalAnalysis->KineticModeling Extract Activation Energy (Ea) Lifetime Lifetime Prediction (Toop Equation) KineticModeling->Lifetime Extrapolate to Shelf-Life

Fig 2: Self-validating workflow for extracting thermal degradation kinetics and degradant profiling.

Protocol 1: Kinetic Parameter Extraction via Multi-Rate TGA/DSC

Causality: Relying on a single heating rate for kinetic analysis assumes a single-step reaction mechanism, which is false for BHT-OH. We use multi-heating rate TGA (iso-conversional methods) to calculate an Ea​ that is independent of the reaction model, ensuring robust lifetime predictions.

Step-by-Step Methodology:

  • System Calibration: Calibrate the TGA/DSC using high-purity Indium and Zinc standards. Self-Validation: This ensures the temperature sensor's accuracy across the critical 150°C–450°C degradation window.

  • Sample Loading: Accurately weigh 5.0 ± 0.1 mg of BHT-OH into an alumina ( Al2​O3​ ) crucible. Causality: Platinum crucibles can catalytically accelerate phenolic oxidation; alumina remains inert.

  • Dynamic Scanning: Purge the furnace with N2​ at 50 mL/min to isolate thermal decomposition from oxidation. Run dynamic temperature scans at four distinct heating rates ( β = 5, 10, 15, and 20 °C/min) from 25°C to 500°C.

  • Data Processing: Plot ln(β/Tp2​) versus 1/Tp​ (where Tp​ is the peak degradation temperature) according to the Kissinger equation to derive the activation energy ( Ea​ )[6].

  • Lifetime Prediction: Apply the Toop equation, derived from Arrhenius kinetics, to estimate the thermal degradation lifetime of the compound at standard storage temperatures (e.g., 25°C)[9].

Protocol 2: Degradant Profiling via GC-MS with Pre-Column Derivatization

Causality: BHT-OH and its acid degradant (BHT-COOH) contain highly polar hydroxyl and carboxyl groups. If injected directly into a GC, they will suffer from poor peak shape, irreversible column adsorption, and on-column thermal degradation. We utilize N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) derivatization to replace active hydrogens with volatile, thermally stable trimethylsilyl (TMS) groups prior to analysis[5].

Step-by-Step Methodology:

  • Isothermal Aging: Subject 10 mg of BHT-OH to isothermal aging in a sealed vial at 358 K (85°C) for 8 hours under an oxygen-rich atmosphere to induce accelerated degradation[7].

  • Extraction: Reconstitute the aged sample in 5 mL of a hexane/dichloromethane (1:3, v/v) mixture. Sonicate for 15 minutes to ensure full dissolution of all degradants[5].

  • Internal Standard Addition: Spike the extract with an isotope-labeled internal standard (e.g., BHT- d21​ ) to correct for derivatization efficiency and matrix effects[2].

  • Derivatization: Transfer 100 µL of the extract to a micro-vial and evaporate to dryness under a gentle N2​ stream. Add 50 µL of BSTFA and 50 µL of anhydrous pyridine (acting as an acid scavenger and catalyst).

  • Incubation: Seal the vial and incubate at 70°C for 30 minutes. Self-Validation: The elevated temperature drives the sterically hindered silylation reaction to 100% completion.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., 30m x 0.25mm x 0.25µm DB-5MS). Use a temperature gradient starting at 80°C (hold 2 min), ramping at 10°C/min to 280°C. Monitor for the specific mass-to-charge (m/z) ratios of derivatized BHT-OH, BHT-CHO, and BHT-Q[5].

Conclusion

The thermal degradation of 2,6-dibutyl-4-(hydroxymethyl)phenol is a complex kinetic process that bridges physical chemistry and toxicology. By employing rigorous, multi-rate thermal analysis and derivatization-assisted mass spectrometry, drug development professionals can accurately map the activation energies and degradation pathways of this critical antioxidant metabolite. Implementing these self-validating protocols ensures that the generation of reactive quinone methides and toxic benzoquinones is predicted, monitored, and mitigated long before a formulation reaches the clinic.

References

  • Novel Synthetic Antioxidants in House Dust from Multiple Locations in the Asia-Pacific Region and the United States. Environmental Science & Technology - ACS Publications.[Link]

  • Synthetic Phenolic Antioxidants and Their Metabolites in Indoor Dust from Homes and Microenvironments. Environmental Science & Technology - ACS Publications.[Link]

  • Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization. ResearchGate.[Link]

  • Kinetic Analysis of Thermal Degradation of Styrene–Butadiene Rubber Compounds Under Different Aging Conditions. MDPI.[Link]

  • Thermal Decomposition Characteristics of BHT and its Peroxide (BHTOOH). ResearchGate.[Link]

  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). ResearchGate.[Link]

  • Oxidation characteristics and thermal stability of Butylated hydroxytoluene. Arabian Journal of Chemistry.[Link]

  • Synthetic Phenolic Antioxidants Cause Perturbation in Steroidogenesis in Vitro and in Vivo. Environmental Science & Technology - ACS Publications.[Link]

  • Prevalence, Biotransformation, and Maternal Transfer of Synthetic Phenolic Antioxidants in Pregnant Women from South China. Environmental Science & Technology - ACS Publications.[Link]

Sources

Foundational

Advanced FTIR Characterization of 2,6-Dibutyl-4-(hydroxymethyl)phenol: Spectral Signatures and Mechanistic Insights

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 2,6-dibutyl-4-(hydroxymethyl)phenol—most commonly encountered as its stericall...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

2,6-dibutyl-4-(hydroxymethyl)phenol—most commonly encountered as its sterically hindered isomer 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (also known as BHT-OH or Ionox 100)—is a critical transformation product and metabolite of the ubiquitous synthetic phenolic antioxidant (SPA), butylated hydroxytoluene (BHT)[1]. In pharmaceutical stability testing, polymer degradation analysis, and environmental monitoring, distinguishing this metabolite from its parent compound is paramount[1]. Fourier Transform Infrared (FTIR) spectroscopy serves as a highly specific orthogonal technique for this characterization.

This whitepaper provides an in-depth, causality-driven guide to the FTIR absorption bands of 2,6-dibutyl-4-(hydroxymethyl)phenol, detailing the underlying vibrational mechanics, essential experimental workflows, and the profound impact of steric hindrance on spectral output.

Molecular Architecture & Vibrational Theory

To accurately interpret the FTIR spectrum of 2,6-dibutyl-4-(hydroxymethyl)phenol, one must first understand its structural dichotomy. The molecule features two distinct hydroxyl environments:

  • The Phenolic Hydroxyl (-OH): Flanked by two bulky tert-butyl groups at the ortho (2,6) positions, this group is sterically shielded. This hindrance prevents the phenolic oxygen and hydrogen from participating in extensive intermolecular hydrogen bonding.

  • The Aliphatic Hydroxyl (-CH₂OH): Located at the para (4) position, this primary alcohol is unhindered and freely engages in intermolecular hydrogen bonding with neighboring molecules.

In infrared spectroscopy, hydrogen bonding weakens the O-H bond, lowering its stretching frequency and broadening the absorption band. Because of its unique architecture, 2,6-dibutyl-4-(hydroxymethyl)phenol exhibits a rare dual-hydroxyl signature: a sharp, high-frequency "free" phenolic OH band, juxtaposed against a broader, lower-frequency "bonded" aliphatic OH band[2].

VibrationalMapping Molecule 2,6-dibutyl-4-(hydroxymethyl)phenol PhenolicOH Phenolic -OH (Sterically Hindered) Molecule->PhenolicOH AliphaticOH Aliphatic -OH (Hydroxymethyl) Molecule->AliphaticOH TertButyl tert-Butyl Groups (C-H & Umbrella) Molecule->TertButyl Aromatic Aromatic Ring (C=C & C-H out-of-plane) Molecule->Aromatic Band1 ~3648 cm⁻¹ (Sharp, Free OH) PhenolicOH->Band1 Band2 ~3568 cm⁻¹ (H-Bonded OH) AliphaticOH->Band2 Band3 2954, 2874 cm⁻¹ (Stretch) 1377 cm⁻¹ (Bend) TertButyl->Band3 Band4 1434 cm⁻¹ (Stretch) 877 cm⁻¹ (Bend) Aromatic->Band4

Fig 1: Logical mapping of molecular functional groups to their corresponding FTIR absorption bands.

FTIR Spectral Signatures

The quantitative assignment of absorption bands is critical for compound verification[3]. The table below summarizes the core FTIR absorption bands for 2,6-dibutyl-4-(hydroxymethyl)phenol, synthesized from established spectral databases and peer-reviewed characterizations[2][4].

Table 1: Key FTIR Absorption Bands and Vibrational Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment & Mechanistic Note
~3648 Medium, Sharpν(O-H) stretchPhenolic OH: Sharpness indicates a lack of H-bonding due to steric shielding by ortho-butyl groups.
~3568 Broad, Strongν(O-H) stretchAliphatic OH: Broadened due to intermolecular H-bonding of the unhindered 4-hydroxymethyl group.
2954, 2874 Strongν(C-H) stretchAliphatic C-H: Asymmetric and symmetric stretching of the tert-butyl methyl groups.
1434 Mediumν(C=C) stretchAromatic Ring: Skeletal stretching of the substituted benzene ring.
1377 Strongδ(C-H) bendtert-Butyl Umbrella: Symmetric bending mode highly characteristic of tert-butyl groups.
1237 Strongν(C-O) stretchPhenolic C-O: Stretching vibration of the carbon-oxygen bond directly attached to the aromatic ring.
1011 Mediumν(C-O) stretchAliphatic C-O: Stretching of the primary alcohol (hydroxymethyl) carbon-oxygen bond.
877 Strongγ(C-H) bendAromatic C-H: Out-of-plane bending for isolated aromatic protons (positions 3 and 5).

Causality-Driven Experimental Workflows

To achieve high-fidelity spectra that accurately capture the nuanced hydrogen-bonding states of this molecule, the choice of sample preparation is non-trivial. Below are two self-validating protocols designed for specific analytical endpoints[5].

Workflow cluster_prep Preparation Modalities Start Sample Prep: 2,6-dibutyl-4-(hydroxymethyl)phenol ATR ATR-FTIR (Neat Solid/Powder) Preserves native H-bonding Start->ATR KBr Transmission FTIR (KBr Pellet 1% w/w) Isolates monomeric states Start->KBr Acquisition Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ resolution) ATR->Acquisition KBr->Acquisition Processing Data Processing (Baseline Correction, Atmospheric Comp.) Acquisition->Processing Analysis Band Assignment & H-Bonding Analysis Processing->Analysis

Fig 2: Causality-driven FTIR experimental workflow for hindered phenol characterization.

Protocol A: Attenuated Total Reflectance (ATR) FTIR

Objective: To analyze the molecule in its native crystalline state, preserving the natural intermolecular hydrogen bonding of the hydroxymethyl group.

  • Crystal Cleaning & Background: Clean the diamond or ZnSe ATR crystal with HPLC-grade isopropanol. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

    • Causality: Isopropanol evaporates without leaving an IR-active residue. A fresh background is required to subtract ambient CO₂ and water vapor, which fluctuate constantly.

  • Sample Application: Place ~2–5 mg of neat 2,6-dibutyl-4-(hydroxymethyl)phenol powder directly onto the crystal.

  • Pressure Application: Lower the ATR anvil until the built-in clutch clicks, ensuring maximum uniform pressure.

    • Causality: The evanescent wave in ATR only penetrates 0.5 to 2 µm into the sample. Insufficient pressure results in poor optical contact, leading to severe signal attenuation and distorted peak ratios (especially at the high-frequency 3648 cm⁻¹ OH band).

  • Acquisition & Correction: Acquire the sample spectrum. Apply an ATR correction algorithm during post-processing.

    • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the spectrum to match standard transmission data, allowing direct comparison against reference libraries.

Protocol B: Transmission FTIR (KBr Pellet)

Objective: To isolate the molecule and reduce bulk matrix effects, providing sharper resolution of overlapping bands.

  • Matrix Desiccation: Dry spectroscopic-grade Potassium Bromide (KBr) in an oven at 105°C for 24 hours prior to use. Keep in a desiccator.

    • Causality: KBr is highly hygroscopic. Absorbed atmospheric moisture yields a massive, broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which will completely mask the analyte's aliphatic -OH band.

  • Sample Trituration: Weigh ~1 mg of the analyte and ~99 mg of dried KBr. Grind together in an agate mortar for exactly 60 seconds.

    • Causality: The 1% w/w ratio prevents detector saturation. Over-grinding can induce polymorphic phase changes or localized melting due to the low melting point of hindered phenols, altering the spectrum.

  • Pellet Pressing: Transfer the mixture to a 13 mm die and press under vacuum at 10 tons for 2 minutes.

    • Causality: The vacuum removes trapped air, preventing the formation of micro-bubbles that cause severe baseline scattering (the Christiansen effect) at higher wavenumbers.

  • Acquisition: Place the transparent pellet in the transmission holder and acquire the spectrum against a blank KBr pellet background.

Mechanistic Insights: The Role of Steric Hindrance

The defining feature of 2,6-dibutyl-4-(hydroxymethyl)phenol's FTIR spectrum is the behavior of its hydroxyl groups. In a standard phenol, the O-H stretch appears as a broad band between 3200 and 3400 cm⁻¹ due to polymeric hydrogen bonding. However, the tert-butyl groups at the 2 and 6 positions create a massive steric "umbrella" over the phenolic oxygen.

Because adjacent molecules cannot physically approach close enough to act as hydrogen bond acceptors or donors to this specific oxygen, the phenolic O-H vibrates as a "free" monomeric oscillator. This results in the highly diagnostic, sharp peak at ~3648 cm⁻¹[2]. Conversely, the hydroxymethyl group at the 4-position projects outward, free from steric crowding. It readily forms hydrogen bonds, resulting in the broader peak at ~3568 cm⁻¹[2]. Monitoring the ratio and exact wavenumber shift of these two peaks allows researchers to determine the physical state (solution vs. solid) and concentration of the compound during drug formulation or polymer blending.

Conclusion

The FTIR characterization of 2,6-dibutyl-4-(hydroxymethyl)phenol requires a nuanced understanding of both molecular vibration and steric geometry. By recognizing the distinct spectral signatures of its hindered phenolic OH (~3648 cm⁻¹) and unhindered aliphatic OH (~3568 cm⁻¹), analytical scientists can confidently identify this compound. Adhering to the causality-driven protocols outlined above ensures that spectral data is not only highly accurate but also fully reproducible across different laboratory environments.

References

  • Source: acs.
  • Source: nist.
  • Source: systems-eng.co.
  • Title: FT‐IR (a) and ¹H NMR (b) spectra of 3,5‐di‐tert‐butyl‐4‐hydroxybenzyl alcohol. [Color figure can be viewed at wileyonlinelibrary.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 2,6-dibutyl-4-(hydroxymethyl)phenol from 2,6-dibutylphenol

Target Compound: 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (BHT-OH) Application Context: Synthesis of hindered phenolic antioxidants, reference standards for environmental degradation studies, and pharmaceutical intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (BHT-OH) Application Context: Synthesis of hindered phenolic antioxidants, reference standards for environmental degradation studies, and pharmaceutical intermediates.

Introduction and Mechanistic Insights

2,6-di-tert-butyl-4-(hydroxymethyl)phenol (commonly referred to as BHT-OH) is a critical derivative of the widely used antioxidant butylated hydroxytoluene (BHT). In environmental and biological matrices, BHT-OH is frequently monitored as a primary transformation product and metabolite of synthetic phenolic antioxidants [2], [3].

The synthesis of BHT-OH relies on a modified Lederer-Manasse reaction (base-catalyzed hydroxymethylation). Unlike unhindered phenols that yield complex mixtures of ortho and para substituted products, 2,6-di-tert-butylphenol offers a highly controlled reaction environment. The bulky tert-butyl groups at the 2 and 6 positions completely sterically block ortho-substitution. Consequently, when the phenoxide ion is generated via a basic catalyst, nucleophilic attack on formaldehyde occurs with 100% para regioselectivity .

Workflow Visualization

G Start Dissolve 2,6-DTBP in Ethanol Base Add 10% NaOH (aq) (Catalyst) Start->Base Electrophile Add 37% Formaldehyde Dropwise Base->Electrophile React Heat to 55°C (2-4 hours) Electrophile->React Quench Neutralize with Acetic Acid to pH 6-7 React->Quench Isolate Precipitate, Filter & Wash (Cold Water) Quench->Isolate Purify Recrystallize (Heptane/Hexanes) Isolate->Purify

Process flow for the base-catalyzed hydroxymethylation of 2,6-di-tert-butylphenol.

Materials and Reagents

To ensure high yield and minimize the formation of bis-phenol condensation byproducts, strict stoichiometric control is required.

Reagent / MaterialRoleEquivalentsAmount (for 100 mmol scale)
2,6-di-tert-butylphenol Starting Material1.00 eq20.63 g
Formaldehyde (37% aq) Electrophile1.20 eq9.73 g (~9.0 mL)
Sodium Hydroxide (10% aq) Base Catalyst0.15 eq6.00 g (contains 0.6g NaOH)
Ethanol (Absolute) SolventN/A50 mL
Glacial Acetic Acid Quenching Agent~0.15 eq~0.9 mL (titrate to pH 6)
Heptane Recrystallization SolventN/AAs needed (~60 mL)

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Initiation
  • Solvation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 20.63 g of 2,6-di-tert-butylphenol in 50 mL of absolute ethanol.

    • Causality: Ethanol is chosen because it easily dissolves the highly lipophilic hindered phenol while remaining miscible with the aqueous reagents added in subsequent steps, ensuring a homogeneous reaction mixture.

  • Catalyst Addition: Add the 10% aqueous NaOH solution (6.00 g) to the stirring mixture at room temperature. Stir for 10 minutes.

    • Causality: The base deprotonates a small equilibrium fraction of the phenol. Because the pKa of 2,6-di-tert-butylphenol is relatively high (~11.7) due to steric shielding of the hydroxyl group, only a catalytic amount of phenoxide is generated, which is sufficient to drive the reaction without causing side-reactions.

Phase 2: Electrophilic Addition and Heating
  • Formaldehyde Addition: Using an addition funnel, add 9.0 mL of 37% aqueous formaldehyde dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes of formaldehyde, which could promote the over-reaction of the newly formed hydroxymethylphenol with another molecule of starting material to form a bridged methylenebisphenol (e.g., Ethanox 702 derivative).

  • Thermal Activation: Heat the reaction mixture to 50–55 °C using an oil bath. Maintain this temperature with vigorous stirring for 3 to 4 hours.

    • Causality: Temperatures above 60 °C significantly increase the thermodynamic drive toward bis-phenol condensation products. Maintaining 55 °C provides optimal kinetic energy for the hydroxymethylation while preserving the monomeric product.

Phase 3: Quenching and Isolation
  • Reaction Monitoring: Confirm reaction completion via TLC (Hexanes:Ethyl Acetate 8:2). The starting material ( Rf​≈0.8 ) should be consumed, replaced by a more polar spot ( Rf​≈0.4 ).

  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Add glacial acetic acid dropwise until the pH of the solution reaches 6.0–7.0.

    • Causality: Neutralizing the NaOH catalyst immediately halts the reaction. Acetic acid is preferred over strong mineral acids (like HCl) to prevent acid-catalyzed dehydration of the benzylic alcohol to a reactive quinone methide intermediate.

  • Precipitation: Slowly add 100 mL of ice-cold distilled water to the stirred mixture. A white to pale-yellow precipitate will form.

    • Causality: The product is highly insoluble in water. Diluting the ethanol with water drastically reduces the solubility of the product, forcing it out of solution.

  • Filtration: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 30 mL of ice-cold water to remove residual formaldehyde and sodium acetate.

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add boiling heptane (or hexanes) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

  • Final Isolation: Filter the purified white crystals and dry them under high vacuum at 40 °C for 12 hours.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, researchers must validate the product against established physicochemical benchmarks [1].

Analytical MethodExpected ResultDiagnostic Significance
Melting Point 139.0 – 142.0 °CConfirms bulk purity. A depressed melting point (< 135 °C) indicates the presence of unreacted starting material or bis-phenol byproducts [1].
1 H NMR (CDCl 3​ ) δ 1.45 (s, 18H), 4.60 (s, 2H), 5.20 (s, 1H), 7.22 (s, 2H)The singlet at 4.60 ppm integrates to 2 protons, definitively proving the presence of the benzylic -CH 2​
  • group.
GC-MS m/z 236 (M + )Confirms the exact molecular weight. Derivatization (e.g., with BSTFA) may be required for optimal chromatographic peak shape[2].

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
High yield of a highly lipophilic byproduct ( Rf​ ~0.9) Formation of methylenebis(2,6-di-tert-butylphenol). Caused by excessive heating or excess acid during quenching.Strictly maintain reaction temperature 55 °C. Ensure quenching pH does not drop below 6.0.
Incomplete conversion (Starting material remains) Insufficient base catalysis or loss of formaldehyde (evaporation).Ensure the reaction flask is properly sealed with a reflux condenser. Verify the concentration of the 37% formalin solution.
Product oils out instead of crystallizing Presence of impurities lowering the freezing point, or solvent cooling was too rapid.Re-dissolve the oil in hot heptane, add a seed crystal if available, and allow to cool very slowly at ambient temperature before applying an ice bath.

References

  • Wang, J., et al. (2021). Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization. Environment International. Retrieved from [Link]

  • Liu, R., et al. (2017). Synthetic Phenolic Antioxidants Cause Perturbation in Steroidogenesis in Vitro and in Vivo. Environmental Science & Technology (ACS Publications). Retrieved from [Link]

Application

Application Note: Utilizing 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol as a Primary Antioxidant in Lipid and Pharmaceutical Formulations

Executive Summary In the development of lipid nanoparticles (LNPs), liposomes, and easily oxidized pharmaceutical excipients, controlling lipid peroxidation is a critical quality attribute. 2,6-di-tert-butyl-4-(hydroxyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of lipid nanoparticles (LNPs), liposomes, and easily oxidized pharmaceutical excipients, controlling lipid peroxidation is a critical quality attribute. 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (commonly known as DBHP, BHT-alcohol, or Ionox 100) is a highly effective, sterically hindered phenolic primary antioxidant [1]. This application note provides drug development professionals and formulation scientists with a mechanistic understanding and self-validating protocols for integrating DBHP into lipid-based systems, validating its efficacy, and analytically quantifying its stability.

Mechanistic Causality: The "Why" Behind the Molecule

As a Senior Application Scientist, it is vital to understand that antioxidants are not universally interchangeable; their selection must be driven by molecular causality. DBHP functions as a chain-breaking primary antioxidant through a specific sequence of chemical events:

  • Hydrogen Atom Transfer (HAT): Lipid peroxidation propagates via highly reactive lipid peroxyl radicals (ROO•). DBHP intercepts this chain reaction by donating the hydrogen atom from its phenolic hydroxyl group to the peroxyl radical, converting it into a stable lipid hydroperoxide (ROOH).

  • Steric Hindrance (The Causality of Stability): The defining feature of DBHP is the presence of two bulky tert-butyl groups at the 2,6-positions of the benzene ring. Once DBHP donates its hydrogen, it becomes a phenoxyl radical. The massive steric bulk of the tert-butyl groups physically shields the oxygen radical, preventing it from reacting with other lipids and initiating new oxidation chains.

  • Interfacial Positioning: Unlike standard Butylated Hydroxytoluene (BHT), DBHP possesses a polar 4-hydroxymethyl group (-CH₂OH). This subtle structural difference alters its partition coefficient, anchoring the molecule more effectively at the oil-water interface of emulsions and LNPs—precisely where oxidative stress is most concentrated.

Autoxidation_Inhibition R_Rad Lipid Radical (R•) ROO_Rad Lipid Peroxyl Radical (ROO•) R_Rad->ROO_Rad + O2 (Propagation) O2 Oxygen (O2) O2->ROO_Rad ROOH Lipid Hydroperoxide (ROOH) - Stable ROO_Rad->ROOH H-Atom Transfer DBHP DBHP (Ionox 100) Primary Antioxidant DBHP->ROOH Donates H+ DBHP_Rad Phenoxyl Radical Sterically Hindered DBHP->DBHP_Rad Oxidizes

Fig 1: HAT mechanism of DBHP neutralizing lipid peroxyl radicals via steric hindrance.

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of DBHP dictates the solvent selection and thermal parameters used during formulation.

Table 1: Physicochemical Properties and Formulation Impact

PropertyValueCausality / Impact on Formulation
IUPAC Name 2,6-di-tert-butyl-4-(hydroxymethyl)phenolStandardized nomenclature for regulatory filings [1].
Molecular Weight 236.35 g/mol Low MW allows rapid diffusion through lipid matrices to radical sites.
Melting Point ~140 - 141 °CHigh thermal stability; withstands hot-melt extrusion or warm lipid mixing without degrading.
LogP (Estimated) ~3.5 - 4.0Highly lipophilic; partitions effectively into lipid bilayers and oil phases rather than the aqueous exterior.
Functional Groups Phenolic -OH, Hydroxymethyl -CH₂OHPhenolic -OH acts as the H-donor; -CH₂OH provides a derivatization target for GC-MS analysis [2].

Experimental Protocols: A Self-Validating Systems Approach

To ensure scientific integrity, every protocol below is designed as a self-validating system —meaning the workflow inherently contains internal checks to verify that the data generated is an artifact of the experiment, not an error in the procedure.

Protocol A: Incorporation into Lipid Nanoparticles (LNPs)

Objective: Homogeneously distribute DBHP into the lipid phase prior to aqueous mixing to protect oxidatively labile lipids (e.g., ionizable cationic lipids).

  • Lipid Solubilization: Weigh the structural lipids, cholesterol, and DBHP (typically 0.05% - 0.2% w/w of total lipids). Dissolve the mixture in anhydrous ethanol.

    • Causality: Co-solubilization in a shared organic solvent ensures the antioxidant is intimately mixed with the lipids at a molecular level before the nanoparticles are precipitated.

  • Nitrogen Purging: Purge the mixing vessel with inert nitrogen gas (N₂) for 5 minutes prior to microfluidic mixing.

    • Causality: Removing ambient oxygen prevents premature consumption of the DBHP during the high-shear mixing process.

  • Self-Validation Check (Peroxide Value): Immediately post-formulation, extract an aliquot and measure the baseline Peroxide Value (PV). A PV of < 1.0 mEq/kg validates that the formulation process itself did not induce oxidative stress, establishing a true "Time Zero" baseline.

Protocol B: In Vitro Antioxidant Validation (DPPH Assay)

Objective: Quantify the active radical scavenging capacity of the formulated DBHP.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Protect from light.

  • Reaction: Mix 100 µL of the DBHP-lipid extract with 900 µL of the DPPH solution. Incubate in the dark at room temperature for 30 minutes.

    • Causality: The 30-minute incubation allows the sterically hindered phenolic -OH sufficient time to undergo the HAT reaction with the bulky DPPH radical.

  • Self-Validation Check (Control Matrix):

    • Positive Control: A standard curve of Trolox verifies the DPPH reagent is active.

    • Negative Control: Blank lipid formulation (without DBHP) mixed with DPPH. This isolates the antioxidant capacity of DBHP from any background scattering or minor scavenging by the lipids themselves.

  • Measurement: Read absorbance at 517 nm. A decrease in absorbance indicates successful radical scavenging.

Workflow Prep 1. Formulation Co-solubilization Stress 2. Accelerated Oxidative Stress Prep->Stress Assay 3. DPPH Scavenging Validation Stress->Assay Quant 4. BSTFA Derivatization & GC-MS Analysis Assay->Quant

Fig 2: End-to-end workflow for DBHP formulation, stress testing, and GC-MS quantification.

Protocol C: Analytical Quantification via GC-MS

Objective: Track the concentration of unconsumed DBHP over the product's shelf-life. Because DBHP contains two active hydroxyl groups, it must be derivatized to prevent thermal breakdown in the GC inlet [2].

  • Extraction & Internal Standard: Extract DBHP from the formulation using a hexane/dichloromethane (1:3) mixture.

    • Self-Validation Check: Spike the sample with an isotopically labeled internal standard (e.g., BHT-d21) before extraction. This mathematically corrects for any target loss during extraction or incomplete derivatization.

  • Silylation (Derivatization): Evaporate the extract to dryness under N₂. Reconstitute in 50 µL of pyridine and add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Incubate at 70°C for 30 minutes.

    • Causality: BSTFA replaces the active hydrogen atoms on both the phenolic and hydroxymethyl groups with trimethylsilyl (TMS) groups. This drastically lowers the boiling point and increases thermal stability, yielding sharp, quantifiable chromatographic peaks [3].

  • GC-MS Analysis: Inject 1 µL into the GC-MS operating in Selected Ion Monitoring (SIM) mode, targeting the specific m/z fragments of the silylated DBHP derivative.

References

  • Source: nih.
  • Source: researchgate.
  • Source: acs.
  • Source: nih.
Method

Application Note: In Vitro Cell Viability and Cytoprotection Assay Protocol Using 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol

Target Audience: Researchers, scientists, and drug development professionals in toxicology and redox biology. Mechanistic Background & Experimental Rationale 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol (CAS: 88-26-6), comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in toxicology and redox biology.

Mechanistic Background & Experimental Rationale

2,6-Di-tert-butyl-4-(hydroxymethyl)phenol (CAS: 88-26-6), commonly referred to as BHT-OH or Ionox 100 , is a sterically hindered synthetic phenolic antioxidant (SPA). It is a major bioactive metabolite of butylated hydroxytoluene (BHT), a ubiquitous additive used to prevent oxidative degradation in industrial and consumer products.

In modern in vitro research, BHT-OH is utilized in two distinct, yet mechanically linked, experimental paradigms:

  • Toxicology & Bioaccessibility (Assay A): As SPAs migrate from packaging into consumables, evaluating the intrinsic cytotoxicity of BHT-OH is critical. Intestinal models (e.g., Caco-2 cells) are frequently used to assess the [1]. Recent analyses have even highlighted the [2], necessitating robust viability screening.

  • Redox Biology & Autophagy (Assay B): Because of its bulky tert-butyl groups, BHT-OH forms a highly stable phenoxy radical, making it an exceptional reactive oxygen species (ROS) scavenger. In mechanistic biology, it is used as a cytoprotectant to rescue cells from[3] (e.g., following zVAD-fmk treatment).

The Causality of the Viability Readout

This protocol utilizes the CCK-8 (Cell Counting Kit-8) assay, which relies on the water-soluble tetrazolium salt WST-8. Cellular dehydrogenases in living cells reduce WST-8 to an orange formazan dye.

  • Why CCK-8 over MTT? MTT requires a solubilization step (using DMSO or SDS) which can trap residual antioxidants. Because BHT-OH is a potent electron donor, it can directly reduce tetrazolium salts in a cell-free environment, leading to false-positive viability signals. CCK-8 allows for real-time kinetic reading and seamless cell-free background subtraction, ensuring a self-validating system that guarantees data trustworthiness.

Experimental Workflow

The following diagram illustrates the divergent workflows for assessing BHT-OH either as a primary toxicant or as a cytoprotective ROS scavenger.

G Start Cell Seeding (Caco-2 or L929) 1x10^4 cells/well in 96-well plate Incubate1 Incubate 24h at 37°C, 5% CO2 (Ensure log-phase growth) Start->Incubate1 Split Select Experimental Paradigm Incubate1->Split Tox Assay A: Toxicology (BHT-OH as Toxicant) Split->Tox Protect Assay B: Redox Biology (BHT-OH as ROS Scavenger) Split->Protect ToxTreat Treat with BHT-OH (Dose-Response 1-500 µM) Tox->ToxTreat ProtectTreat Pre-treat with BHT-OH (100 µM) + ROS Inducer (e.g., 40 µM zVAD) Protect->ProtectTreat CCK8 Add CCK-8 Reagent (10 µL/well) Incubate 1-4 hours ToxTreat->CCK8 ProtectTreat->CCK8 Read Measure Absorbance (OD 450 nm) Subtract Cell-Free Background CCK8->Read

Workflow for evaluating BHT-OH cytotoxicity and ROS-scavenging cytoprotection using CCK-8.

Materials and Reagents

  • Cell Lines: Caco-2 (Human colorectal adenocarcinoma) for toxicology; L929 (Murine fibrosarcoma) for ROS/autophagy assays.

  • Compounds:

    • 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol (BHT-OH / Ionox 100), ≥98% purity.

    • zVAD-fmk (Pan-caspase inhibitor / ROS inducer).

  • Reagents: CCK-8 solution, Dimethyl sulfoxide (DMSO), Complete Culture Media (e.g., DMEM + 10% FBS + 1% Pen/Strep).

  • Equipment: 96-well clear-bottom tissue culture plates, Microplate reader (capable of 450 nm absorbance).

Step-by-Step Protocol

Phase 1: Reagent Preparation
  • BHT-OH Stock Solution: BHT-OH is highly hydrophobic. Dissolve the powder in 100% molecular-grade DMSO to create a 100 mM stock solution.

    • Expert Insight: Aliquot the stock into single-use tubes and store at -20°C. Repeated freeze-thaw cycles expose the phenol to atmospheric oxygen, degrading its antioxidant capacity before the assay begins.

Phase 2: Cell Seeding
  • Harvest cells using Trypsin-EDTA and neutralize with complete media.

  • Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of media.

    • Causality: This specific density ensures that cells remain in the logarithmic growth phase throughout the 24–48 hour assay window. Overconfluent cells undergo contact inhibition, which drastically downregulates baseline mitochondrial dehydrogenase activity, artificially compressing your dynamic range.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

Phase 3: Treatment Application (Self-Validating Setup)

Crucial Step: Always include a "Cell-Free Background Control" (Media + BHT-OH + CCK-8) to quantify and subtract any direct chemical reduction of the dye by the antioxidant.

For Assay A (Cytotoxicity Evaluation):

  • Prepare serial dilutions of BHT-OH in complete media (e.g., 1, 10, 50, 100, 250, and 500 µM).

  • Ensure the final DMSO concentration in all wells (including the vehicle control) is ≤0.1% to prevent solvent-induced membrane toxicity.

  • Aspirate old media and apply 100 µL of the BHT-OH treatments. Incubate for 24–48 hours.

For Assay B (Cytoprotection / ROS Inhibition):

  • Pre-treat the cells by adding BHT-OH (typically 50–100 µM) to the wells.

  • Incubate for 1 hour.

    • Causality: Pre-incubation is mandatory. It allows the highly lipophilic BHT-OH molecules to partition into the cellular lipid bilayer, providing an immediate, localized defense against lipid peroxidation the moment the ROS cascade is triggered.

  • Add the ROS inducer (e.g., 40 µM zVAD-fmk) directly to the pre-treated wells. Incubate for 12–24 hours.

Phase 4: Viability Measurement
  • Add 10 µL of CCK-8 reagent directly to each well (including cell-free controls).

  • Incubate the plate at 37°C for 1 to 4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Data Processing: Subtract the average OD of the Cell-Free Background Control from the OD of the experimental wells. Calculate viability as a percentage of the Vehicle Control.

Data Presentation & Expected Outcomes

The dual nature of BHT-OH means it can act as an environmental stressor or a cellular savior, depending on the biological context. The table below summarizes the expected quantitative outcomes across both paradigms.

Assay ParadigmCell LineTreatment ConditionExpected Viability (%)Mechanistic Outcome
Toxicology Caco-2Vehicle Control (0.1% DMSO)100%Baseline metabolic activity; healthy monolayer.
Toxicology Caco-2500 µM BHT-OH< 20%High-dose cytotoxicity; lipophilic membrane disruption.
Redox Biology L92940 µM zVAD-fmk (ROS Inducer)~ 30%Autophagic cell death driven by catalase degradation.
Redox Biology L92940 µM zVAD + 100 µM BHT-OH> 85%Cytoprotection; ROS scavenging preserves viability.

References

  • Du, B., Liang, B., Pan, Z., Zhang, Y., Han, X., Liu, L. Y., & Zeng, L. (2023). Prevalence of Novel and Traditional Synthetic Phenolic Antioxidants in Baby Food from China: A Dominant Pathway for Infant Exposure. Environmental Science & Technology, 57(15), 6119-6128.[Link]

  • Zhang, R., Zhang, Q., Ma, L. Q., & Cui, X. (2020). Effects of Food Constituents on Absorption and Bioaccessibility of Dietary Synthetic Phenolic Antioxidant by Caco-2 Cells. Journal of Agricultural and Food Chemistry, 68(16), 4670-4677.[Link]

  • Yu, L., Wan, F., Dutta, S., Welsh, S., Liu, Z., Freundt, E., Baehrecke, E. H., & Lenardo, M. (2006). Autophagic programmed cell death by selective catalase degradation. Proceedings of the National Academy of Sciences, 103(13), 4952-4957.[Link]

Sources

Application

chromatographic separation methods for 2,6-dibutyl-4-(hydroxymethyl)phenol

Advanced Chromatographic Separation and Quantification of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (Ionox-100 / BHT-OH) Executive Summary 2,6-di-tert-butyl-4-(hydroxymethyl)phenol—commonly referred to in the chemical an...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Chromatographic Separation and Quantification of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (Ionox-100 / BHT-OH)

Executive Summary

2,6-di-tert-butyl-4-(hydroxymethyl)phenol—commonly referred to in the chemical and pharmaceutical industries as Ionox-100 or BHT-OH—is a critical synthetic phenolic antioxidant (SPA) and a primary metabolic transformation product of butylated hydroxytoluene (BHT)[1]. Because this compound readily migrates from plastic packaging into food matrices and accumulates in environmental reservoirs (such as indoor dust), rigorous analytical quantification is heavily mandated by international regulatory frameworks, including AOAC Official Method 983.15 and GB 5009.32-2016[2][3]. This application note details robust, self-validating chromatographic methodologies (RP-HPLC-UV/Vis and GC-MS) engineered to isolate Ionox-100 from complex matrices while mitigating common analytical artifacts like peak tailing and thermal degradation.

Mechanistic Rationale for Chromatographic Choices

The molecular structure of Ionox-100 features a sterically hindered phenolic ring flanked by two bulky tert-butyl groups, alongside a polar hydroxymethyl moiety. This dual nature dictates highly specific chromatographic handling:

  • RP-HPLC pH Control: The phenolic hydroxyl group is susceptible to partial ionization in neutral or alkaline mobile phases. This ionization leads to secondary interactions with residual silanols on the silica stationary phase, causing severe peak tailing. By acidifying the mobile phase (e.g., using 1% acetic acid to maintain pH ~3.0), the analyte is forced into a fully protonated state, ensuring sharp, symmetrical peaks and highly reproducible retention times[4][5].

  • Core-Shell Particle Dynamics: Traditional fully porous sub-2 µm particles generate prohibitive backpressures that require specialized UHPLC equipment. Utilizing 2.6 µm solid-core (core-shell) particles restricts the diffusion path of Ionox-100 into the porous outer layer. This minimizes longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation), delivering ultra-high efficiency separations of closely eluting SPA isomers on standard HPLC systems[2].

  • GC-MS Silylation: Direct gas chromatography of Ionox-100 often results in thermal degradation and peak broadening due to the reactive hydroxymethyl group interacting with the column coating. Precolumn derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group. This structural modification eliminates hydrogen bonding, significantly increasing the molecule's volatility and thermal stability for trace-level MS detection[6].

Analytical Workflow Architecture

The following decision matrix illustrates the optimized pathways for processing food, cosmetic, or environmental samples containing Ionox-100.

G Start Sample Matrix (Food, Cosmetics, Dust) Ext Extraction (Hexane/DCM or Heptane) Start->Ext Clean Purification (GPC or SPE) Ext->Clean Split Analytical Pathway Selection Clean->Split HPLC RP-HPLC-UV/Vis or LC-MS/MS (Core-Shell C18, 277 nm) Split->HPLC Liquid Phase Deriv Silylation (BSTFA) Protects -OH group Split->Deriv Gas Phase Quant Data Acquisition & Quantification (Ionox-100 / BHT-OH) HPLC->Quant GC GC-MS Analysis (Derivatization Required) GC->Quant Deriv->GC

Figure 1: Comprehensive sample preparation and chromatographic workflow for Ionox-100.

Validated Experimental Protocols

Protocol A: RP-HPLC-UV/Vis for Food and Cosmetic Matrices

Self-Validating System Check: The analytical run is deemed suitable for quantification only if the tailing factor for the Ionox-100 peak is ≤ 1.2 and the resolution ( Rs​ ) between Ionox-100 and its parent compound (BHT) is ≥ 2.0.

  • Sample Extraction: Dissolve 5.0 g of the homogenized sample (e.g., edible oil or cosmetic cream) in 20 mL of heptane. Extract the mixture with 3 × 15 mL of acetonitrile. Combine the polar acetonitrile fractions and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in exactly 1.0 mL of methanol[2][3].

  • Chromatographic Setup:

    • Column: Core-Shell C18 (100 mm × 4.6 mm, 2.6 µm particle size)[2].

    • Mobile Phase A: Ultrapure water acidified with 1% acetic acid (pH ~3.0)[4].

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Elution Program:

    • 0–2 min: 10% B

    • 2–10 min: Linear ramp to 90% B

    • 10–13 min: Hold at 90% B to elute highly lipophilic matrix components.

    • 13–15 min: Return to 10% B for column re-equilibration.

  • Flow Rate & Injection: 1.0 mL/min; 10 µL injection volume.

  • Detection: UV absorbance at 277 nm (the optimal absorption maximum for Ionox-100)[7]. Note: If utilizing amperometric detection instead of UV, an applied potential of ≥ 1.0 V is strictly required to successfully oxidize this sterically hindered phenol[8].

Protocol B: GC-MS for Trace Environmental Dust Analysis

Self-Validating System Check: The system is validated for trace analysis if the silylated Ionox-100 derivative yields a single, symmetrical peak with a signal-to-noise (S/N) ratio > 10 at the Limit of Quantification (LOQ) level.

  • Ultrasonic Extraction: Extract 0.5 g of sieved indoor dust or sediment with 10 mL of a hexane/dichloromethane mixture (1:3, v/v) via ultrasonication for 20 minutes. Centrifuge and collect the supernatant. Repeat this process twice and pool the extracts[6].

  • Precolumn Derivatization: Transfer 50 µL of the concentrated extract to a silanized GC autosampler vial. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Seal the vial tightly and incubate at 70°C for 30 minutes to ensure complete silylation of the hydroxymethyl group[6].

  • Chromatographic Setup:

    • Column: 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.

  • Temperature Program: Initial oven temperature set to 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Detection: Mass Spectrometer operating in Selected Ion Monitoring (SIM) mode, targeting the specific m/z fragments of the TMS-derivatized Ionox-100 to eliminate background matrix noise[6].

Quantitative Performance Metrics

The following table summarizes the expected analytical performance of the described methodologies based on validated literature parameters.

Analytical ParameterRP-HPLC-UV/Vis (Protocol A)GC-MS (Protocol B)
Target Matrix Edible oils, personal care productsIndoor dust, aquatic sediments
Limit of Detection (LOD) 0.17 – 0.50 mg/L[3][4]0.02 – 0.34 ng/g[6]
Limit of Quantification (LOQ) 0.51 – 1.50 mg/L[4]0.08 – 1.14 ng/g[6]
Linear Dynamic Range 1.0 – 250 mg/L[4]1.0 – 500 ng/g
Mean Recovery Rate 83.2% – 108.9%[4]71.1% – 118.0%[6]
Primary Analytical Challenge Co-eluting matrix interferencesAnalyte thermal degradation
Optimized Mitigation Strategy Core-shell phase / strict pH controlPrecolumn BSTFA derivatization

Table 1: Comparative performance metrics for the chromatographic separation of Ionox-100.

References

  • Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. PMC. Available at:[Link]

  • Liquid Chromatography with Amperometric Detection for Determining Phenolic Preservatives. Oxford Academic. Available at:[Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC-UV/Vis METHOD FOR DETERMINATION OF PHENOLIC COMPOUNDS IN SEVERAL PERSONAL CARE PRODUCTS. Analis. Available at:[Link]

  • Establishment of Rapid Detection Method for Fat-Soluble Antioxidants BHA and BHT. AIP Publishing. Available at:[Link]

  • Synthetic Phenolic Antioxidants and Their Metabolites in Indoor Dust from Homes and Microenvironments. Environmental Science & Technology - ACS Publications. Available at:[Link]

  • GB 5009.32-2016 PDF English. Chinese Standard. Available at:[Link]

  • Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization. ResearchGate. Available at:[Link]

Sources

Method

Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzyl Alcohol: An Application Note

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive and detailed experimental protocol for the synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, a key intermediate in the development of high-performance hindered phenolic antioxidants. Due to the significant steric hindrance posed by the ortho-tert-butyl groups in the starting material, 2,6-di-tert-butylphenol, direct para-selective catalytic hydroxymethylation with formaldehyde can be challenging. Therefore, this guide focuses on a robust and well-documented two-step synthetic pathway: the para-formylation of 2,6-di-tert-butylphenol to yield 3,5-di-tert-butyl-4-hydroxybenzaldehyde, followed by its selective reduction to the target benzyl alcohol. This methodology offers high yields and product purity, making it suitable for both laboratory-scale synthesis and process development.

Introduction

Hindered phenolic antioxidants are critical for preventing oxidative degradation in a vast array of materials, including polymers, lubricants, and pharmaceuticals.[1][2] The 2,6-di-tert-butylphenol moiety is a cornerstone of this class of stabilizers, with its bulky ortho substituents enhancing the radical-scavenging efficacy of the phenolic hydroxyl group.[1] The introduction of a hydroxymethyl group at the para position of this scaffold yields 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, a versatile building block for creating more complex, high-molecular-weight antioxidants with improved performance and reduced volatility.[1]

While the direct hydroxymethylation of phenols with formaldehyde is a fundamental reaction, the steric bulk of 2,6-di-tert-butylphenol makes direct electrophilic substitution at the para-position challenging and can lead to low yields or complex product mixtures under standard conditions.[3] A more reliable and widely employed strategy involves a two-step approach. The first step is the formylation of the phenol at the sterically accessible para-position to produce 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[3][4] This intermediate is then cleanly reduced to the desired 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.[5] This application note provides detailed, step-by-step protocols for this synthetic sequence.

Overall Synthetic Workflow

The two-step synthesis transforms 2,6-di-tert-butylphenol into 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. The workflow is designed for high conversion and ease of purification.

G cluster_0 Part 1: Para-Formylation cluster_1 Part 2: Reduction A 2,6-Di-tert-butylphenol C Reaction & Work-up A->C B Formylation Reagents (e.g., Hexamethylenetetramine, Acid) B->C D 3,5-Di-tert-butyl-4-hydroxybenzaldehyde C->D E 3,5-Di-tert-butyl-4-hydroxybenzaldehyde G Reaction & Purification E->G F Reducing Agent (e.g., Sodium Borohydride) F->G H 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol G->H

Caption: Overall workflow for the two-step synthesis.

Part 1: Para-Formylation of 2,6-Di-tert-butylphenol

This procedure utilizes a modified Duff reaction, which is effective for the para-formylation of sterically hindered phenols.[4]

Reaction Mechanism: Duff Formylation

The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium as the formylating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism. Protonated HMTA generates an electrophilic iminium ion, which attacks the electron-rich para-position of the phenol. Subsequent hydrolysis of the resulting benzylamine intermediate affords the desired aldehyde.[6]

G Start 2,6-Di-tert-butylphenol + HMTA/H+ Intermediate1 Electrophilic Iminium Ion Formation Start->Intermediate1 Protonation Intermediate2 Electrophilic Aromatic Substitution (para-attack) Intermediate1->Intermediate2 Attack on Phenol Intermediate3 Benzylamine Intermediate Intermediate2->Intermediate3 Product Hydrolysis to Aldehyde Intermediate3->Product H2O Final 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Product->Final

Caption: Simplified mechanism of the Duff formylation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
2,6-Di-tert-butylphenol99%Sigma-Aldrich
ParaformaldehydeReagent GradeFisher Scientific
Ammonium AcetateACS ReagentVWR Chemicals
Glacial Acetic AcidACS ReagentJ.T. Baker
Deionized Water--
IsopropanolACS ReagentEMD Millipore
Round-bottom flask (500 mL)--
Reflux condenser, thermometer--
Heating mantle, magnetic stirrer--
Buchner funnel, filter paper--

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine 2,6-di-tert-butylphenol (20.6 g, 0.1 mol), paraformaldehyde (12.0 g, equivalent to 0.4 mol of formaldehyde), and ammonium acetate (61.7 g, 0.8 mol).[4]

  • Solvent Addition: To the flask, add a mixture of glacial acetic acid (100 mL) and water (50 mL).[4]

  • Reaction: Heat the mixture to reflux (approximately 110-112 °C) with vigorous stirring. Maintain the reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After 6 hours, cool the reaction mixture to room temperature. A precipitate of the product should form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any remaining salts and acetic acid.

  • Drying: Dry the collected solid product. A typical yield of crystalline 3,5-di-tert-butyl-4-hydroxybenzaldehyde is approximately 98%.[4] Further purification can be achieved by recrystallization from isopropanol if required.[4]

Part 2: Reduction of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde

This protocol employs sodium borohydride for a high-yield reduction of the aldehyde to the corresponding benzyl alcohol.

Reaction Mechanism: Hydride Reduction

Sodium borohydride (NaBH₄) is a source of hydride ions (H⁻). The hydride acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide by the solvent (in this case, ethanol) to yield the primary alcohol.

G Start Aldehyde + NaBH4 Intermediate1 Nucleophilic attack by Hydride Start->Intermediate1 H- attack on C=O Intermediate2 Alkoxide Intermediate Intermediate1->Intermediate2 Product Protonation by Solvent Intermediate2->Product EtOH Final 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol Product->Final

Caption: Simplified mechanism of aldehyde reduction by NaBH4.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
3,5-Di-tert-butyl-4-hydroxybenzaldehydeFrom Part 1-
Sodium Borohydride (NaBH₄)98%Acros Organics
Sodium Bicarbonate (NaHCO₃)ACS ReagentMallinckrodt
Absolute Ethanol200 ProofDecon Labs
Diethyl EtherAnhydrousSigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAlfa Aesar
Round-bottom flask (250 mL)--
Magnetic stirrer, ice bath--
Separatory funnel--
Rotary evaporator--

Procedure:

  • Dissolution: Dissolve 3,5-di-tert-butyl-4-hydroxybenzaldehyde (4.0 g, 0.017 mol) in absolute ethanol (40 mL) in a 250 mL round-bottom flask with magnetic stirring.[5]

  • Base Addition: Add sodium bicarbonate (1.7 g, 0.02 mol) to the solution.[5]

  • Reduction: Cool the mixture in an ice bath. Slowly add sodium borohydride (0.77 g, 0.02 mol) in portions.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2 hours.[5] Monitor the disappearance of the starting aldehyde by TLC.

  • Quenching and Extraction: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. Add diethyl ether to the residue, and perform an extraction. Combine the organic phases.

  • Washing and Drying: Wash the combined organic phase with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a pale yellow solid. The typical yield is approximately 93%.[5] The melting point of the product is 140-141 °C.[5]

Summary of Key Reaction Parameters

ParameterPart 1: FormylationPart 2: Reduction
Starting Material 2,6-Di-tert-butylphenol3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Key Reagents Paraformaldehyde, Ammonium AcetateSodium Borohydride, Sodium Bicarbonate
Solvent Glacial Acetic Acid / WaterAbsolute Ethanol
Reaction Temperature Reflux (~111 °C)0 °C to Room Temperature
Reaction Time 6 hours2.5 hours
Product 3,5-Di-tert-butyl-4-hydroxybenzaldehyde3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
Reported Yield Up to 98%~93%

Characterization

The identity and purity of the final product, 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, should be confirmed using standard analytical techniques, such as:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic hydroxyl (-OH) and C-O stretching frequencies.

  • Melting Point Analysis: To assess purity (literature value: 140-141 °C).[5]

  • Mass Spectrometry: To confirm the molecular weight.

References

  • Al-Malaika, S. (1999). Hindered Amines: Trends in Costabilization of Polyolefins. In Polymer Durability (pp. 285-306). American Chemical Society.
  • BenchChem. (2025).
  • Peer, H. G. (1959). The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho‐position. Recueil des Travaux Chimiques des Pays-Bas, 78(8), 631-637.
  • BenchChem. (2025).
  • Li, Z., et al. (2017). Ruthenium-Catalyzed Direct Hydroxymethylation of Aryl C–H Bonds.
  • BenchChem. (2025). Technical Support Center: Formylation of 2,6-di-tert-butylphenol. BenchChem.
  • Kim, D. H., & Kummerow, F. A. (1962). Synthesis and Properties of New Polymer Having Hindered Phenol Antioxidants. Journal of the Korean Chemical Society.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. BenchChem.
  • Girois, S., et al. (2024). Synthesis and Properties of New Polymer Having Hindered Phenol Antioxidants. Polymers, 16(3), 395.
  • BASF. (n.d.). Irganox 1076. (General reference for a commercial hindered phenol antioxidant).
  • Google Patents. (1991). US5019656A - Process for preparing p-hydroxybenzyl alcohol.
  • Higuchi, M., et al. (1999). Predicting the hydroxymethylation rate of phenols with formaldehyde by molecular orbital calculation. Journal of Wood Science, 45(4), 306-312.
  • ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0.
  • Wang, Z., et al. (2010). Synthesis of 2,6-dihydroxymethyl-4-methyl phenol and Its Application in Novolac Resins. Journal of Applied Polymer Science, 118(3), 1645-1651.
  • NIST. (n.d.). 3,5-di-tert-Butyl-4-hydroxybenzyl alcohol. NIST Chemistry WebBook.
  • Komiyama, M., & Hirai, H. (1985). Selective syntheses using cyclodextrins as catalysts part 5. para-Selective hydroxymethylation of phenol by formaldehyde using hydroxypropyl cyclodextrins. Journal of the Chemical Society, Perkin Transactions 1, 1471-1475.
  • Google Patents. (1978). US4113976A - Method of preparing 2,6-di-tert.butylphenol.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. BenchChem.
  • Zhang, Y., et al. (2019). An Improved Preparation of 2,6-di-(t-Butyl)-4-methylphenol.
  • Eckert, H., & Kolb, G. (1997). A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. Thermochimica Acta, 294(1-2), 41-50.
  • Ledakowicz, S., et al. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o-cresol circulation. Chemistry Central Journal, 8(1), 51.
  • Kobrin, V. S., et al. (2003). Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]phtalate by Ecological Acceptable Industrial Method. Chemistry for Sustainable Development, 11, 217-220.
  • Al-Omair, M. A., et al. (2014). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules, 19(3), 3596-3608.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (often referred to as BHT-OH or Ionox 100) via the base-catalyzed hydroxymethylation of 2,6-di-tert-butylphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (often referred to as BHT-OH or Ionox 100) via the base-catalyzed hydroxymethylation of 2,6-di-tert-butylphenol (2,6-DTBP) is a fundamental yet deceptively sensitive reaction.

Because 2,6-DTBP is a sterically hindered phenol and a potent radical scavenger, researchers frequently encounter low yields driven by competing kinetic pathways: premature oxidation, acid-catalyzed dimerization, and biphasic solubility limits. This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to ensure high-yield isolation.

Mechanistic Workflow & Side-Reaction Pathways

To troubleshoot effectively, you must understand the causality of the reaction network. The desired pathway requires the base-catalyzed addition of formaldehyde to the para position. However, deviations in temperature, pH, or atmospheric control will rapidly shunt the reaction into dead-end byproducts.

G DTBP 2,6-di-tert-butylphenol (Starting Material) Target 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (Target Product) DTBP->Target Controlled Hydroxymethylation (40-50°C, Inert Atm) Quinone 2,6-di-tert-butyl-1,4-benzoquinone (Oxidation Byproduct) DTBP->Quinone O₂ Exposure (Radical Oxidation) Form Formaldehyde (CH₂O) + Base Catalyst (OH⁻) Form->Target QM Quinone Methide Intermediate (Highly Reactive) Target->QM Acidic Quench or Excessive Heat (-H₂O) Target->Quinone O₂ Exposure Bisphenol 4,4'-methylenebis(2,6-di-tert-butylphenol) (Dimerization Byproduct) QM->Bisphenol + 2,6-DTBP

Fig 1. Reaction pathways and common side reactions in 2,6-DTBP hydroxymethylation.

Troubleshooting FAQs

Q: Why is my isolated yield so low, and why do I see a major non-polar spot on my TLC (Rf ~0.8)? A: You are observing the formation of the dimerized byproduct, 4,4'-methylenebis(2,6-di-tert-butylphenol). The target hydroxymethylated phenol is highly susceptible to dehydration. If the reaction temperature exceeds 60 °C, or if you quench the base catalyst with a strong mineral acid (like HCl), the hydroxymethyl group protonates and leaves as water. This generates a highly electrophilic quinone methide intermediate. This intermediate rapidly undergoes a Friedel-Crafts-type alkylation with unreacted 2,6-DTBP, forming the methylene-bridged dimer. Causality & Fix: Always maintain the reaction temperature between 40–50 °C. When quenching the reaction, use a weak acid like dilute acetic acid to reach pH 7. This neutralizes the base without providing enough proton activity to drive the dehydration pathway.

Q: My reaction mixture turns deep yellow or reddish-brown instead of remaining pale. What is happening? A: This color change is the hallmark of oxidative degradation. 2,6-DTBP and its derivatives are potent radical-scavenging antioxidants. In the presence of ambient oxygen and base, the phenolic hydroxyl group easily loses an electron to form a phenoxy radical, which subsequently oxidizes into 2,6-di-tert-butyl-1,4-benzoquinone (BHT-Q) or related conjugated quinones (). These quinones are intensely colored and represent an irreversible loss of yield. Causality & Fix: The reaction must be run under strictly anaerobic conditions. Degas your solvents (including the formalin solution) by sparging with argon for at least 15 minutes prior to base addition, and maintain a positive argon pressure throughout the reaction.

Q: I am using a large excess of 37% aqueous formaldehyde, but I still recover mostly unreacted 2,6-DTBP. Why isn't the reaction proceeding? A: This is a classic phase-transfer issue. 2,6-DTBP is highly lipophilic and completely insoluble in water, whereas formalin is an aqueous solution. If you run this reaction without a proper co-solvent, the reagents only interact at the biphasic interface, severely kinetically limiting the hydroxymethylation (). Causality & Fix: Introduce a miscible co-solvent. Ethanol or isopropanol works exceptionally well to homogenize the lipophilic phenol and the aqueous formaldehyde into a single phase. This allows the base catalyst (OH⁻) to efficiently deprotonate the phenol and drive the nucleophilic attack on the formaldehyde carbon.

Self-Validating Experimental Protocol

To guarantee reproducibility, we have designed this protocol as a self-validating system . At each critical juncture, an "In-Process Validation" step confirms that the reaction is proceeding along the correct mechanistic pathway.

Reagents:

  • 2,6-di-tert-butylphenol (2,6-DTBP): 10.0 g (48.5 mmol)

  • Formaldehyde (37% aqueous formalin): 4.7 mL (~60 mmol, 1.2 eq)

  • Sodium Hydroxide (10% w/v aqueous): 2.0 mL (5.0 mmol, 0.1 eq)

  • Anhydrous Ethanol: 30 mL

  • Glacial Acetic Acid (for quenching)

Step-by-Step Methodology:

  • System Preparation & Degassing: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, dissolve the 2,6-DTBP in 30 mL of anhydrous ethanol. Sparge the solution with argon for 15 minutes.

    • In-Process Validation: The solution must be perfectly clear and colorless. Any yellow tint indicates pre-existing oxidation of the starting material.

  • Reagent Addition: Under continuous argon flow, add the degassed 37% formalin solution, followed dropwise by the 10% NaOH solution.

    • In-Process Validation: A very mild exotherm should be felt upon base addition, confirming the deprotonation of the phenol to the active phenoxide ion.

  • Controlled Heating: Heat the reaction mixture to exactly 45 °C using a thermostatically controlled oil bath. Maintain this temperature for 4 to 6 hours.

    • In-Process Validation: At t = 2 hours, perform a TLC (Hexane:Ethyl Acetate 8:2). You should observe the depletion of the starting material (Rf ~0.9) and the emergence of a strong UV-active product spot at Rf ~0.3.

  • Non-Dehydrating Quench: Cool the flask to room temperature (20 °C) using a water bath. Slowly add dilute acetic acid (1M) dropwise until the pH of the solution reaches 7.0 (verify with pH paper).

    • In-Process Validation: The solution should remain pale. If it turns turbid yellow or orange, the quench was too acidic, and quinone methide formation has been triggered.

  • Isolation: Extract the mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of hexanes and toluene to yield pure 2,6-di-tert-butyl-4-(hydroxymethyl)phenol.

Quantitative Data & Troubleshooting Matrix

Use the following analytical signatures to diagnose your crude reaction mixtures. By comparing your TLC and NMR data against this matrix, you can immediately identify which kinetic pathway dominated your failed reaction ().

Table 1: Analytical Signatures of 2,6-DTBP Hydroxymethylation Products

Compound / OutcomeTLC (Hexane:EtOAc 8:2)¹H NMR Signature (CDCl₃)UV-Vis / Visual CuePrimary Cause of Formation
Target: BHT-OH Rf ~ 0.30Singlet at ~4.6 ppm (Ar-CH₂ -OH)Colorless / PaleOptimal conditions (45 °C, anaerobic, basic).
Dimer: Bisphenol Rf ~ 0.85Singlet at ~3.8 ppm (Ar-CH₂ -Ar)Colorless / White solidOverheating (>60 °C) or strong acid quench (HCl).
Oxidation: BHT-Q Rf ~ 0.60Multiplet at ~6.5 ppm (Quinone ring)Peak at ~400 nm / Deep YellowOxygen exposure; failure to degas solvents.
Unreacted 2,6-DTBP Rf ~ 0.90Doublet at ~7.1 ppm (Ar-H )ColorlessLack of co-solvent (biphasic separation).

References

  • Wang, J., et al. "Synthetic Phenolic Antioxidants and Their Metabolites in Indoor Dust from Homes and Microenvironments." Environmental Science & Technology, 50(8), 4296-4304 (2016). URL:[Link]

  • Liu, R., et al. "Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column." Environmental Science & Technology Letters, 8(2), 165-172 (2021). URL:[Link]

  • Knop, A., Pilato, L.A. "Phenolic Resins: Chemistry, Applications and Performance." Springer Berlin Heidelberg, (1985). URL:[Link]

Optimization

Technical Support Center: Optimizing HPLC Analysis of 2,6-dibutyl-4-(hydroxymethyl)phenol

Welcome to the technical support center for the HPLC analysis of 2,6-dibutyl-4-(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2,6-dibutyl-4-(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your chromatographic method. Here, we will delve into the causality behind experimental choices to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2,6-dibutyl-4-(hydroxymethyl)phenol to consider for HPLC method development?

A1: Understanding the physicochemical properties of 2,6-dibutyl-4-(hydroxymethyl)phenol is fundamental to developing a successful HPLC method.

PropertyValue/InformationImplication for HPLC Analysis
Molecular Formula C₁₅H₂₄O₂This informs the molecular weight (236.35 g/mol ), which is useful for mass spectrometry detection if used.[1]
Structure Phenolic ring with two tertiary-butyl groups and a hydroxymethyl group.The bulky tert-butyl groups can influence interaction with the stationary phase, and the phenolic hydroxyl and hydroxymethyl groups provide polarity.
Predicted pKa 10.73 (phenolic hydroxyl)The compound will be in its neutral, non-ionized form in typical acidic to neutral mobile phases, which is ideal for good peak shape in reversed-phase chromatography.
Predicted logP ~4This indicates that the compound is relatively non-polar and will be well-retained on a reversed-phase column (e.g., C18).
UV Absorbance (λmax) Expected around 278 nm.This is based on the closely related compound 2,6-di-tert-butyl-4-methylphenol (BHT). A UV detector should be set around this wavelength for optimal sensitivity.[2]

Q2: What is a good starting point for the mobile phase composition?

A2: For a reversed-phase separation of this compound, a mobile phase consisting of a mixture of acetonitrile (ACN) or methanol (MeOH) and water is recommended. An acidic modifier is crucial for ensuring good peak shape.

  • Recommended Starting Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 0.1% phosphoric acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

The acidic modifier suppresses the ionization of any residual silanol groups on the stationary phase, which can cause peak tailing.[3][4]

Q3: Which type of HPLC column is most suitable?

A3: A C18 (octadecylsilane) column is the most common and generally the best choice for the analysis of 2,6-dibutyl-4-(hydroxymethyl)phenol due to the compound's non-polar nature.[5]

  • Typical Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • For faster analysis, a shorter column with smaller particles (e.g., 150 mm x 2.1 mm, <3 µm) can be used, but this will require a system capable of handling higher backpressures.

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Peak Tailing:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar hydroxyl groups of the analyte, causing peak tailing.

      • Solution: Ensure your mobile phase is sufficiently acidic (pH 2.5-4). The addition of 0.1% formic acid or phosphoric acid is usually effective.[3][4]

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the injection volume or dilute the sample.

    • Column Contamination: Buildup of strongly retained compounds on the column can lead to active sites that cause tailing.

      • Solution: Flush the column with a strong solvent like 100% acetonitrile or isopropanol.

  • Peak Fronting:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the peak to front.

      • Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

    • Column Overload: Severe overload can sometimes manifest as fronting.

      • Solution: Dilute the sample.

Problem 2: Inconsistent Retention Times

Possible Causes & Solutions:

  • Mobile Phase Instability:

    • Evaporation of Organic Solvent: Over time, the more volatile organic component of the mobile phase can evaporate, leading to a weaker mobile phase and longer retention times.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Inadequate Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, retention times can drift.

      • Solution: Ensure a sufficient equilibration time between runs, typically 5-10 column volumes.

  • Temperature Fluctuations:

    • Ambient Temperature Changes: Variations in lab temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.

  • Pump Issues:

    • Inconsistent Flow Rate: A malfunctioning pump can lead to fluctuating retention times.

      • Solution: Check for leaks in the pump and ensure it is properly primed. If the problem persists, the pump may require maintenance.

Problem 3: Extraneous or "Ghost" Peaks

Possible Causes & Solutions:

  • Carryover from Previous Injection:

    • Insufficient Needle Wash: The autosampler needle may not be adequately cleaned between injections.

      • Solution: Increase the volume and/or use a stronger solvent for the needle wash.

    • Strongly Retained Compounds: A compound from a previous injection may be slowly eluting.

      • Solution: Implement a column wash step at the end of each run with a high percentage of organic solvent.

  • Sample Degradation:

    • Oxidation: As a phenolic antioxidant, 2,6-dibutyl-4-(hydroxymethyl)phenol can be susceptible to oxidation, especially if samples are left at room temperature for extended periods. This can lead to the formation of degradation products that appear as extra peaks. Potential degradation products could be the corresponding aldehyde (2,6-dibutyl-4-formylphenol) or quinone species.[6]

      • Solution: Analyze samples as fresh as possible. If storage is necessary, keep them in a cool, dark place, and consider using amber vials. A forced degradation study (exposing the analyte to heat, acid, base, and oxidation) can help identify potential degradation peaks.[7][8]

  • Contaminated Mobile Phase or System:

    • Impure Solvents: Using low-quality solvents can introduce contaminants.

      • Solution: Always use HPLC-grade solvents and high-purity water.

    • Bacterial Growth: Algae or bacteria can grow in aqueous mobile phases over time.

      • Solution: Filter aqueous mobile phases and do not store them for extended periods.

Experimental Protocols

Protocol 1: Starting HPLC Method

This protocol provides a robust starting point for the analysis of 2,6-dibutyl-4-(hydroxymethyl)phenol.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 50
    15 95
    20 95
    21 50

    | 25 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 278 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a suitable concentration.

Protocol 2: Forced Degradation Study (for peak identification and stability assessment)

This study will help in identifying potential degradation products and ensuring the method is stability-indicating.

  • Prepare Stock Solution: Prepare a stock solution of 2,6-dibutyl-4-(hydroxymethyl)phenol in a 50:50 acetonitrile/water mixture.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours. Neutralize with acid before injection.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 60 °C for 24 hours, then dissolve and inject.

  • Analysis: Analyze the stressed samples along with an unstressed control sample using the HPLC method described in Protocol 1. Compare the chromatograms to identify any new peaks.

Visualizations

HPLC_Troubleshooting_Workflow start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape Yes retention_time Inconsistent Retention Time? start->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting No solution_acid Increase Mobile Phase Acidity tailing->solution_acid Secondary Interactions solution_dilute Dilute Sample tailing->solution_dilute Overload fronting->solution_dilute Overload solution_solvent Match Sample Solvent to Mobile Phase fronting->solution_solvent Solvent Mismatch drift Drifting retention_time->drift Yes fluctuation Fluctuating retention_time->fluctuation No extra_peaks Extra Peaks? retention_time->extra_peaks No solution_equilibrate Increase Equilibration Time drift->solution_equilibrate Poor Equilibration solution_fresh Use Fresh Samples/Mobile Phase drift->solution_fresh Mobile Phase Evaporation solution_temp Use Column Oven fluctuation->solution_temp Temperature Changes carryover Carryover extra_peaks->carryover Yes degradation Degradation extra_peaks->degradation No solution_wash Improve Needle/Column Wash carryover->solution_wash degradation->solution_fresh

Caption: Troubleshooting workflow for common HPLC issues.

References

  • Phcogj.com Development and Validation of Stability Indicating HPLC Method for Determination of Caffeic Acid, Vitexin and Rosmari. (2020). Available at: [Link]

  • Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. (2025). Foods. Available at: [Link]

  • Separation of Phenol, 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]- on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

  • Ultraviolet absorption spectra of substituted phenols: a computational study. (2006). Photochemistry and Photobiology. Available at: [Link]

  • Study of Determination of Phenol Derivatives Based on Ultraviolet Absorption Spectra. (n.d.). Available at: [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (2022). Molecules. Available at: [Link]

  • Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Environment tier II assessment. (2020). National Industrial Chemicals Notification and Assessment Scheme. Available at: [Link]

  • 2,6-Di-tert-butyl-4-methylphenol. (n.d.). PubChem. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2018). BioPharm International. Available at: [Link]

  • ULTRAVIOLET SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Available at: [Link]

  • Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. (2007). Analytical Chemistry. Available at: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2018). Food Technology and Biotechnology. Available at: [Link]

  • PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. (n.d.). Canadian Journal of Chemistry. Available at: [Link]

  • Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. (2005). Huan Jing Ke Xue. Available at: [Link]

  • Butylated hydroxymethylphenol. (n.d.). PubChem. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Available at: [Link]

  • Separation of 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2025). LCGC International. Available at: [Link]

  • Determination of 2,6-di-tert-butyl-hydroxytoluene and its transformation products in indoor dust and sediment by gas chromatography-mass spectrometry coupled with precolumn derivatization. (2017). Journal of Chromatography A. Available at: [Link]

  • chemical structure of 2,6-di-tert-bytyl-4-hydroxymethylphenol (A) and... (n.d.). ResearchGate. Available at: [Link]

Sources

Troubleshooting

preventing auto-oxidation of 2,6-dibutyl-4-(hydroxymethyl)phenol during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and formulation chemists who observe spontaneous yellowing or degradation of hindered p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and formulation chemists who observe spontaneous yellowing or degradation of hindered phenols.

2,6-di-tert-butyl-4-(hydroxymethyl)phenol (often abbreviated as BHT-OH due to its structural relation to Butylated Hydroxytoluene) is a highly effective primary antioxidant. Its core function is to act as a sacrificial hydrogen donor to terminate radical chain reactions. However, this exact mechanism makes the compound thermodynamically driven to auto-oxidize in the presence of ambient air, light, and thermal energy.

This guide provides a causality-driven troubleshooting framework and self-validating protocols to ensure the absolute integrity of your BHT-OH inventory from receipt to formulation.

Mechanistic Overview: The Thermodynamics of Degradation

Before troubleshooting, we must understand the chemical failure mode. When improperly stored, the phenolic hydroxyl group donates a proton to form a phenoxyl radical, which is sterically stabilized by the bulky tert-butyl groups at the 2 and 6 positions. Over time, this intermediate undergoes further oxidation or disproportionation to form highly conjugated, colored species. Oxidation of the pi system leads to the formation of BHT-quinol, BHT-quinone, and BHT-quinonemethide (1)[1].

AutoOxidation A 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (Colorless) B Phenoxyl Radical Intermediate (Unstable) A->B -H• (O2, Light, Heat) C Quinone Methide (Yellow/Orange) B->C Loss of H2O D 2,6-di-tert-butyl-1,4-benzoquinone (Dark Orange) B->D Further Oxidation E Dimers / Conjugated Systems (Discoloration) B->E Radical Coupling

Auto-oxidation pathway of BHT-OH into colored quinone derivatives and dimers.

Troubleshooting Guide & FAQs

Q1: My freshly purchased batch of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol turned from a white crystalline powder to a pale yellow/orange solid after a few weeks on the bench. What happened, and is it still usable? Causality: The discoloration is a direct visual indicator of auto-oxidation. The compound has reacted with atmospheric oxygen to form 2,6-di-tert-butyl-1,4-benzoquinone (BHT-Q) and quinone methides. BHT-Q is dark orange, meaning even trace amounts will visibly stain the bulk white powder (2)[2]. Solution: Do not use the discolored batch for sensitive quantitative assays or drug formulations. The oxidative degradation products (like BHT-Q and BHT-CHO) can introduce experimental artifacts and exhibit entirely different toxicological profiles (3)[3]. You must purify the compound (see Protocol 1) and alter your storage conditions.

Q2: How should I store the pristine powder to guarantee >99% stability over 12 months? Causality: Auto-oxidation requires an oxidant (O2) and activation energy (heat/UV light). By eliminating these, the kinetic barrier for phenoxyl radical formation becomes insurmountable under standard storage durations. Solution: Implement the "Triple Barrier" storage method:

  • Atmosphere: Backfill the headspace of the storage vial with high-purity Argon. Argon is heavier than Nitrogen and effectively blankets the solid, displacing oxygen.

  • Light: Store strictly in amber glass vials to prevent UV-induced homolytic cleavage of trace hydroperoxides.

  • Temperature: Store at -20°C. Lowering the temperature exponentially decreases the rate of background oxidative reactions.

Q3: I am preparing a stock solution of BHT-OH in an organic solvent for a month-long stability study. The solution turns pink/yellow within days. How can I stabilize it? Causality: Solvents (especially ethers like THF or aromatics like toluene) often contain dissolved oxygen and trace peroxide impurities that rapidly initiate the oxidation of hindered phenols. Furthermore, trace transition metals from stainless steel spatulas or glass impurities can catalyze this reaction, forcing the phenolic oxygen radical to degrade under continuous oxidative stress (4)[4]. Solution:

  • Solvent Preparation: Sparge the solvent with Argon for 15 minutes prior to dissolving the BHT-OH to strip dissolved oxygen.

  • Handling: Use PTFE or ceramic spatulas instead of metal to avoid transition metal catalysis.

  • Storage: Aliquot the stock solution into single-use sealed ampoules to avoid repeated oxygen exposure during freeze-thaw cycles.

Quantitative Data: Storage Condition Matrix

The following table summarizes the expected shelf-life and purity retention of BHT-OH under various laboratory storage conditions.

Storage ConditionAtmosphereContainer TypeExpected Shelf-LifePurity Retention
25°C (Ambient)AirClear Glass< 1 Month< 95% (Visible Yellowing)
4°C (Fridge)AirClear Glass3-6 Months~ 97%
-20°C (Freezer)AirAmber Glass12 Months> 98%
-20°C (Freezer) Argon Amber Glass > 24 Months > 99.5%

Experimental Protocol: Purification & Repackaging Workflow

If your BHT-OH has oxidized, it can be salvaged. This protocol utilizes recrystallization to exploit the differential solubility between the highly polar/hydrogen-bonding BHT-OH and the less polar oxidation products (like BHT-Q).

Self-Validating System: This protocol includes an integrated Thin-Layer Chromatography (TLC) validation step. By confirming the absence of the faster-eluting BHT-Q spot before repackaging, the system guarantees that only pristine material enters your long-term storage inventory.

PurificationWorkflow S1 1. Recrystallization (Hexane/Toluene) S2 2. Vacuum Drying (< 10 mbar, 25°C) S1->S2 S3 3. Amber Glass Aliquot S2->S3 S4 4. Argon Gas Backfill S3->S4 S5 5. Storage at -20°C (Desiccated) S4->S5

Step-by-step workflow for the purification and inert storage of BHT-OH.

Step-by-Step Methodology:

  • Dissolution: Dissolve the discolored BHT-OH in a minimum volume of a hot hexane/toluene mixture (approx. 80:20 v/v) under an inert nitrogen atmosphere.

  • Hot Filtration: Filter the hot solution rapidly through a PTFE membrane (0.45 µm) to remove any insoluble polymeric dimers or dust.

  • Crystallization: Cool the filtrate slowly to room temperature, then transfer the flask to an ice bath (0-4°C) for 2 hours. The purified BHT-OH will precipitate as white needle-like crystals, while the yellow BHT-Q remains soluble in the mother liquor.

  • Washing & Drying: Filter the crystals under a gentle stream of nitrogen. Wash the filter cake with ice-cold pure hexane. Dry under high vacuum (< 10 mbar) at 25°C for 4 hours to remove all residual solvent.

  • Validation (Critical Step): Run a rapid TLC (Silica gel, Hexane:Ethyl Acetate 4:1). A single spot (visualized by UV 254 nm or iodine staining) confirms the complete removal of the faster-eluting BHT-Q. If a second, higher Rf spot is visible, repeat steps 1-4.

  • Repackaging: Transfer the dried, validated powder into pre-weighed amber glass vials. Flush the headspace with Argon for 10 seconds, cap tightly with PTFE-lined septa, and store immediately at -20°C.

References

  • Hindered phenols sometimes show colour formation and darkening on storage , what are the possible reations that could cause this ? ResearchGate. 2

  • Synthetic Phenolic Antioxidants and Their Metabolites in Indoor Dust from Homes and Microenvironments. Environmental Science & Technology. 3

  • Hindered phenolic antioxidants for protection of polymers. Partners in Chemicals. 4

    • Butylated hydroxytoluene (BHT) (WHO Food Additives Series 28). INCHEM. 1

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (DBHP) in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in in vitro pharmacology: the aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address one of the most persistent challenges in in vitro pharmacology: the aqueous insolubility of highly lipophilic phenolic antioxidants.

2,6-di-tert-butyl-4-(hydroxymethyl)phenol (DBHP, also known as BHT-OH) is a potent synthetic phenolic antioxidant metabolite[1]. While it exhibits significant biological activity, such as inhibiting asthmatic inflammatory responses[2], its high lipophilicity (LogP ~4.0) and poor water solubility (~0.15 g/L) frequently cause assay failures. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to ensure reliable data generation.

Section 1: Frequently Asked Questions (FAQs) & Causality

Q1: Why does DBHP precipitate immediately upon addition to my aqueous cell culture media, even when pre-dissolved in 100% DMSO? A1: This is a classic "solvent crash" driven by the hydrophobic effect. DBHP contains two bulky, highly hydrophobic tert-butyl groups that cannot form hydrogen bonds with water. When you dilute a highly concentrated DMSO stock into aqueous media, the local DMSO concentration drops rapidly, increasing the dielectric constant of the solvent environment. To minimize thermodynamically unfavorable interactions with water, DBHP molecules rapidly aggregate, leading to nucleation and precipitation. This causes light scattering (yielding false positives in absorbance assays) and reduces the effective bioavailable concentration (yielding false negatives in efficacy).

Q2: What is the maximum allowable DMSO concentration when working with DBHP in cell-based assays? A2: To avoid DMSO-induced cytotoxicity and artifactual signaling, the final DMSO concentration must strictly be kept at or below 0.1% (v/v)[3]. Higher concentrations (e.g., >0.5%) alter cellular membrane permeability, induce osmotic stress, and can artificially shift baseline reactive oxygen species (ROS) levels, thereby confounding the evaluation of DBHP's true antioxidant properties.

Q3: How do cyclodextrins improve DBHP solubility without altering its covalent structure or biological activity? A3: Hydroxypropyl-β-cyclodextrin (HPβCD) forms a non-covalent inclusion complex with DBHP. The causality here is structural: the inner cavity of HPβCD is highly lipophilic, perfectly accommodating the hydrophobic tert-butyl groups of DBHP. Meanwhile, the outer surface of the cyclodextrin ring is hydrophilic, ensuring high aqueous solubility. This acts as a dynamic thermodynamic sink. Because the interaction is non-covalent, DBHP is readily released at the lipophilic cell membrane interface, preserving its biological activity while preventing aqueous aggregation.

Section 2: Solubilization Strategies & Quantitative Comparison

To select the appropriate methodology for your specific assay, compare the quantitative limits and risks of the three primary solubilization strategies below.

Solubilization StrategyMax Soluble Concentration (In Vitro)Final DMSO ConcentrationBiological CompatibilityRisk of Artifacts
Direct Media Dilution < 1 µM> 0.5% (Toxic)LowHigh (Precipitation, False Negatives)
BSA/FBS Carrier Protein 10 - 50 µM≤ 0.1% (Safe)HighMedium (Protein binding alters free drug kinetics)
HPβCD Complexation > 100 µM0% (Solvent-free)Very HighLow (Highly bioavailable, no solvent toxicity)

Section 3: Visualizing Workflows and Mechanisms

To conceptualize the troubleshooting process and the downstream biological effects of successfully solubilized DBHP, refer to the following logical diagrams.

Workflow Start DBHP Powder (Highly Lipophilic) DMSO Dissolve in 100% DMSO (Stock: 10-50 mM) Start->DMSO Split Choose Aqueous Delivery Strategy DMSO->Split Strat1 Direct Media Dilution (No Carrier) Split->Strat1 Strat2 BSA/FBS Supplementation (Protein Carrier) Split->Strat2 Strat3 HPβCD Complexation (Cyclodextrin) Split->Strat3 Result1 Solvent Crash & Precipitation (Assay Interference) Strat1->Result1 Result2 Stable Aqueous Dispersion (Bioavailable DBHP) Strat2->Result2 Strat3->Result2

Workflow for overcoming DBHP precipitation in aqueous biological assays.

Mechanism DBHP Solubilized DBHP ROS Reactive Oxygen Species DBHP->ROS Scavenges Keap1 Keap1-Nrf2 Complex DBHP->Keap1 Oxidizes thiols Nrf2 Free Nrf2 (Nuclear) Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Binds Genes Cytoprotective Genes ARE->Genes Transcribes

Mechanism of solubilized DBHP activating the Nrf2/ARE antioxidant signaling pathway.

Section 4: Self-Validating Experimental Protocols

A robust experiment must inherently prove its own validity. Do not assume your compound is in solution simply because you cannot see macroscopic crystals. Use the following self-validating protocols.

Protocol A: BSA-Facilitated Solubilization (Carrier Protein Method)

Causality: The lipophilic binding pockets of Bovine Serum Albumin (BSA) act as carrier sinks for DBHP, preventing aggregation during the transition from organic to aqueous phases.

  • Stock Preparation: Dissolve DBHP powder in 100% anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Media Pre-Conditioning: Pre-warm complete culture media containing 10% Fetal Bovine Serum (FBS) or 2% BSA to 37°C.

  • Kinetic Dispersion: Place the pre-warmed media on a vortex mixer at medium speed. Add the DBHP stock dropwise directly into the vortex vortex (e.g., 1 µL stock per 1 mL media for a 10 µM final concentration). Note: Rapid kinetic dispersion prevents localized high concentrations of DBHP, minimizing nucleation.

  • Self-Validation Step (Critical): Measure the optical density (OD) of the final media at 600 nm using a spectrophotometer. Compare the DBHP-treated media against a vehicle control (0.1% DMSO in media). An OD600​ increase of >0.05 above the vehicle indicates micro-precipitation (light scattering). If this occurs, the assay is invalid, and the stock must be further diluted.

Protocol B: Preparation of DBHP-HPβCD Inclusion Complexes (Solvent-Free Method)

Causality: Encapsulating DBHP in HPβCD entirely removes the need for DMSO in the final assay, eliminating solvent toxicity while maximizing bioavailability.

  • Cyclodextrin Solution: Prepare a 20% (w/v) HPβCD solution in sterile PBS (pH 7.4).

  • Complexation: Add DBHP powder directly to the HPβCD solution at a molar ratio of 1:2 (DBHP:HPβCD).

  • Sonication: Place the mixture in a bath sonicator at room temperature for 30–45 minutes until a visually clear solution is achieved. The mechanical energy forces the DBHP into the cyclodextrin cavities.

  • Self-Validation Step (Critical): Pass the sonicated solution through a 0.22 µm hydrophilic syringe filter to remove any uncomplexed, precipitated DBHP. Quantify the pre- and post-filtration concentrations using HPLC-UV (detecting at ~275 nm). A recovery rate of >95% post-filtration validates that the DBHP is fully complexed and not merely suspended as micro-particles.

References

  • Wang, W., et al. (2016). "Synthetic Phenolic Antioxidants and Their Metabolites in Indoor Dust from Homes and Microenvironments." Environmental Science & Technology. URL:[Link]

  • Lee, J. Y., et al. (2010). "Inhibitory effects of 2,6-di-tert-butyl-4-hydroxymethylphenol on asthmatic responses to ovalbumin challenge in conscious guinea pigs." Korean Journal of Physiology & Pharmacology. URL:[Link]

  • Bi, Y., et al. (2011). "New ionic derivatives of betulinic acid as highly potent anti-cancer agents." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Scale-Up of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol

Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals scaling up the synthesis of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals scaling up the synthesis of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (also known as Ionox 100 or BHT-OH)[1], a critical antioxidant and pharmaceutical intermediate[2].

While the base-catalyzed hydroxymethylation of 2,6-di-tert-butylphenol (the Lederer-Manasse reaction) is highly regioselective due to the steric hindrance of the ortho-tert-butyl groups[3], scaling this biphasic reaction from the bench to the pilot plant introduces severe heat and mass transfer challenges. This guide dissects the mechanistic causality behind common scale-up byproducts and provides self-validating protocols to ensure high-purity yields.

Mechanistic Overview: The Byproduct Divergence

Before troubleshooting, it is critical to understand the logical relationship between the reaction conditions and the byproduct pathways. The formation of dimers and oxidized impurities is not random; it is a direct consequence of thermal and oxidative stress acting upon the reactive p-quinone methide intermediate[3],[4].

Caption: Mechanistic divergence in the Lederer-Manasse hydroxymethylation showing target formation vs. byproduct pathways.

Troubleshooting FAQs

Q1: During our 50 L scale-up, we are observing a significant increase in 4,4'-methylenebis(2,6-di-tert-butylphenol) (dimer) compared to our 1 L lab batches. How do we suppress this? Causality: The formation of diphenylmethane structures (dimers/resins) is a classic scale-up issue driven by thermodynamics[5]. At scale, the exothermic addition of formaldehyde creates localized hot spots if heat transfer is inadequate. Elevated temperatures promote the dehydration of the target product into a highly reactive p-quinone methide intermediate[3]. This intermediate rapidly undergoes a Michael-type addition with unreacted starting material to form the methylenebis dimer. Solution:

  • Temperature Control: Strictly maintain the reaction temperature below 40 °C. Use a jacketed reactor with active cooling before initiating formaldehyde dosing[5].

  • Controlled Dosing: Implement a controlled, subsurface feed of formaldehyde over 2-3 hours to prevent thermal spikes.

Q2: Our final isolated product has a yellow tint, and HPLC shows contamination with BHT-CHO and BHT-Q. What causes this oxidation? Causality: 2,6-di-tert-butylphenols are electron-rich and highly susceptible to autoxidation, especially in alkaline environments. The presence of dissolved oxygen converts the phenoxide or quinone methide intermediates into 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO) and 2,6-di-tert-butyl-1,4-benzoquinone (BHT-Q)[6],[7]. Solution:

  • Inert Atmosphere: The entire process must be conducted under a strict nitrogen or argon atmosphere.

  • Solvent Degassing: Sparge all solvents (especially the aqueous base and alcohols) with inert gas for at least 30 minutes prior to use.

Q3: We are seeing low conversion of the starting phenol despite extending the reaction time and ensuring excess formaldehyde. Should we increase the base concentration? Causality: Low conversion is rarely due to insufficient base if the pH is already >9. Instead, it is typically a mass transfer limitation. The bulky tert-butyl groups make the starting phenol highly lipophilic, while formaldehyde and the base reside in the aqueous phase. Solution:

  • Agitation: Increase the impeller speed and use a baffled reactor to maximize the interfacial surface area of the biphasic mixture.

  • Co-solvent: Introduce a miscible co-solvent (e.g., ethanol) to improve the solubility of the phenol in the aqueous phase, facilitating the reaction[3].

Quantitative Data: Scale-Up Optimization

The table below summarizes the critical process parameters and the resulting byproduct profiles when moving from a 1 L bench scale to a 50 L pilot scale.

Table 1: Comparative Analysis of Scale-Up Parameters and Byproduct Profiles

Parameter / MetricLab Scale (1 L)Unoptimized Scale-Up (50 L)Optimized Scale-Up (50 L)
Formaldehyde Dosing Time 15 mins30 mins180 mins
Max Internal Temp ( Tmax​ ) 38 °C55 °C39 °C
Agitation Speed 500 RPM150 RPM350 RPM (Baffled)
Atmosphere AmbientAmbientN₂ Sparged
Target Yield (BHT-OH) 92%68%94%
Dimer Byproduct < 1.0%18.0%< 0.5%
Oxidation (BHT-CHO/Q) 2.0%8.0%< 0.1%
Self-Validating Experimental Protocol

To guarantee reproducibility and minimize byproducts, follow this optimized workflow for the 50 L scale synthesis. Every step is designed as a self-validating system where physical observations confirm chemical states.

Step 1: Preparation & Degassing Charge a 50 L jacketed glass-lined reactor with 20 L of ethanol and 5 L of deionized water. Sparge the solvent mixture with N₂ for 45 minutes to displace dissolved oxygen. Self-Validation Check: An oxygen sensor in the headspace should read <1% O₂ before proceeding.

Step 2: Substrate Loading & Base Addition Add 10.0 kg (48.4 mol) of 2,6-di-tert-butylphenol. Stir at 350 RPM until fully dissolved. Slowly charge 1.5 eq of NaOH (as a 20% w/w aqueous solution) while maintaining the internal temperature at 20 °C. Self-Validation Check: The solution will transition from colorless to a pale, clear yellow, confirming the formation of the phenoxide ion[4].

Step 3: Formaldehyde Dosing (Critical Step) Begin subsurface dosing of 37% aqueous formaldehyde (formalin) (1.2 eq). Set the dosing pump to deliver the volume over exactly 3 hours. Maintain the jacket cooling to ensure the internal temperature never exceeds 38 °C[5].

Step 4: Reaction Maturation Once dosing is complete, stir the reaction for an additional 4 hours at 35 °C. Monitor via TLC or HPLC until the starting material is <1%.

Step 5: Quenching & Isolation Cool the reactor to 10 °C. Carefully neutralize the mixture to pH 6.5-7.0 using 10% HCl. Self-Validation Check (Critical): The pH must not drop below 5. Acidic conditions strongly catalyze the dehydration of the product into the quinone methide, leading to late-stage dimer formation during workup[3]. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from heptane to yield pure white crystals of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol[8].

Caption: Optimized step-by-step workflow for the scale-up synthesis of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol.

References
  • PubChem. "Butylated hydroxymethylphenol | C15H24O2 | CID 6929". National Institutes of Health (NIH). [Link]

  • Wang, W., et al. "Synthetic Phenolic Antioxidants and Their Metabolites in Indoor Dust from Homes and Microenvironments". Environmental Science & Technology - ACS Publications.[Link]

  • Lee, J.Y., et al. "Inhibitory effects of 2,6-di-tert-butyl-4-hydroxymethylphenol on asthmatic responses to ovalbumin challenge in conscious guinea pigs". PMC - National Center for Biotechnology Information.[Link]

  • Liu, R., et al. "Prevalence, Biotransformation, and Maternal Transfer of Synthetic Phenolic Antioxidants in Pregnant Women from South China". Environmental Science & Technology - ACS Publications.[Link]

  • jOeCHEM. "The Hydroxymethylation of Phenol". YouTube.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Efficacy and Safety Comparison: 2,6-dibutyl-4-(hydroxymethyl)phenol vs. BHT

As a Senior Application Scientist, selecting the optimal synthetic phenolic antioxidant (SPA) requires balancing radical-scavenging efficacy with rigorous toxicological safety. Butylated hydroxytoluene (BHT) has been the...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal synthetic phenolic antioxidant (SPA) requires balancing radical-scavenging efficacy with rigorous toxicological safety. Butylated hydroxytoluene (BHT) has been the industry standard for decades. However, its safety profile is increasingly scrutinized due to the generation of toxic metabolites.

Enter 2,6-dibutyl-4-(hydroxymethyl)phenol —precisely identified in literature as 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (commonly abbreviated as DBHP, BHT-OH, or Ionox 100). As a primary oxidized derivative of BHT, DBHP retains potent antioxidant efficacy while fundamentally altering the toxicological and therapeutic landscape. This guide objectively compares their chemical architectures, safety profiles, and therapeutic potentials.

Chemical Architecture & Mechanistic Profiling

Both BHT and DBHP rely on a sterically hindered phenolic hydroxyl group for their antioxidant activity. The bulky tert-butyl groups at the 2 and 6 positions prevent pro-oxidant dimerization and stabilize the phenoxy radical after it donates a hydrogen atom to neutralize reactive oxygen species (ROS).

The critical divergence lies at the para (4) position:

  • BHT possesses a highly lipophilic methyl group.

  • DBHP features a hydroxymethyl group.

This subtle substitution increases DBHP's polarity. While both molecules execute the same Hydrogen-Atom Transfer (HAT) mechanism to quench ROS, DBHP's altered lipid-water partition coefficient enables unique bioaccessibility profiles and prevents it from crossing certain toxicological thresholds that BHT cannot avoid.

Toxicological Divergence: The Safety Paradigm

The most critical differentiator between these two antioxidants is their in vivo biotransformation and subsequent toxicity. BHT undergoes extensive hepatic CYP450 oxidation, branching into two primary pathways:

  • The Safe Pathway : Oxidation at the para-methyl group yields DBHP (BHT-OH), which is safely metabolized and excreted without causing cellular damage.

  • The Toxic Pathway : Oxidation at the tert-butyl group yields BHT-BuOH.

Chronic exposure to BHT-BuOH is directly linked to potent lung tumor promotion in mice. BHT-BuOH oxidizes into highly electrophilic quinone methide intermediates that covalently bind to lung macromolecules, driving pneumotoxicity and tumor growth 1. Crucially, direct administration of DBHP (BHT-OH) demonstrates zero tumor-promoting activity , establishing it as a significantly safer alternative for biological, food, and pharmaceutical applications.

ToxicityPathway BHT BHT (Parent Compound) CYP Hepatic CYP450 Oxidation BHT->CYP BHT_BuOH BHT-BuOH (tert-butyl hydroxylated) CYP->BHT_BuOH Toxic Pathway BHT_OH DBHP / BHT-OH (para-methyl hydroxylated) CYP->BHT_OH Safe Pathway Tumor Lung Tumor Promotion BHT_BuOH->Tumor Electrophilic Quinone Methide Safe No Tumor Promotion BHT_OH->Safe

Fig 1. Divergent hepatic biotransformation of BHT leading to toxic vs. safe metabolites.

Advanced Therapeutic Applications: Anti-Asthmatic Efficacy

Beyond passive preservation, DBHP exhibits active, highly potent therapeutic properties. In in vivo ovalbumin (OVA)-induced asthma models, DBHP significantly inhibits both immediate and late-phase asthmatic responses (IAR and LAR) 2.

The Mechanistic Causality : DBHP's potent ROS scavenging neutralizes allergen-induced oxidative stress in the airway epithelium. This upstream neutralization downregulates Phospholipase A2 (PLA2) activity, effectively cutting off the arachidonic acid cascade. Consequently, DBHP prevents histamine release and halts the infiltration of eosinophils and neutrophils into the lung tissue, acting as a powerful mast cell stabilizer. BHT does not share this targeted therapeutic indication.

AsthmaMechanism OVA Allergen (OVA) Exposure ROS ROS Generation & Oxidative Stress OVA->ROS PLA2 Phospholipase A2 Activation ROS->PLA2 Leukocytes Eosinophil/Neutrophil Infiltration PLA2->Leukocytes Histamine Histamine Release PLA2->Histamine DBHP DBHP Treatment (Antioxidant) DBHP->ROS Scavenges DBHP->PLA2 Inhibits DBHP->Leukocytes Reduces Asthma Airway Hyperreactivity (IAR & LAR) Leukocytes->Asthma Histamine->Asthma

Fig 2. Mechanistic pathway of DBHP inhibiting OVA-induced asthmatic responses via ROS scavenging.

Bioaccessibility & Absorption Kinetics

The absorption of these antioxidants is heavily dictated by the surrounding matrix. In Caco-2 cell models mimicking the human intestinal epithelium, BHT bioaccessibility is highest in a fasted state (~100%) 3. However, introducing macronutrients drastically reduces absorption (proteins drop it to 83.1%, lipids to 56.7%). Because DBHP is already a polar metabolite, its transport kinetics and matrix-binding affinities differ significantly from the highly lipophilic parent BHT, reducing the risk of unwanted bioaccumulation in adipose tissues.

Self-Validating Experimental Protocols
Protocol 1: GC-MS Quantification & Matrix Extraction
  • Objective : Simultaneous determination of BHT and DBHP in lipid matrices.

  • Causality : DBHP contains a polar hydroxymethyl group that causes severe peak tailing and thermal degradation in standard gas chromatography. Derivatizing this group with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts it into a volatile, thermally stable TMS ether, ensuring sharp chromatographic resolution and lowering the Limit of Detection (LOD).

  • Steps :

    • Extraction : Homogenize 1g of the sample. Extract via ultrasonication using a hexane/dichloromethane (1:3 v/v) solvent system to precipitate bulk lipids while retaining the antioxidants.

    • Derivatization : Transfer 100 µL of the extract to a vial. Add 50 µL of BSTFA and 50 µL of pyridine (acting as a catalyst). Incubate at 60°C for 30 minutes.

    • GC-MS Analysis : Inject 1 µL into a GC-MS equipped with an HP-5MS capillary column. Use helium as the carrier gas (1.0 mL/min).

    • Validation : Utilize isotope-labeled internal standards (e.g., BHT-d21) spiked prior to extraction to correct for matrix effects and recovery losses, ensuring the protocol is self-validating.

Protocol 2: Caco-2 Cell Bioaccessibility Assay
  • Objective : Quantify the absorption rate of antioxidants across the intestinal epithelium under varying dietary matrices.

  • Causality : Caco-2 cells spontaneously differentiate into monolayers expressing brush border enzymes and tight junctions, perfectly mimicking human enterocytes. Testing with food constituents is critical because macronutrients competitively bind hydrophobic SPAs, reducing their free fraction and altering real-world bioaccessibility.

  • Steps :

    • Differentiation : Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm² to validate tight junction integrity.

    • Matrix Preparation : Prepare exposure media containing 10 mg/L of the antioxidant in fasted (HBSS buffer), lipid (soybean oil emulsion), and protein (soy powder) states.

    • Kinetic Sampling : Apply the matrix to the apical chamber. Extract 100 µL aliquots from the basolateral chamber at 0.5, 1, 2, and 4 hours, replacing with fresh buffer to maintain sink conditions.

    • Quantification : Analyze basolateral aliquots via LC-MS/MS to calculate the first-order absorption rate constant ( k ).

Protocol 3: In Vivo Airway Hyperresponsiveness Evaluation
  • Objective : Evaluate the anti-inflammatory and PLA2-inhibitory efficacy of DBHP.

  • Causality : Using a double-chamber plethysmograph allows for the continuous, non-invasive measurement of specific airway resistance (sRaw) in conscious animals. This avoids the respiratory depression caused by anesthesia, providing highly accurate physiological data during asthmatic responses.

  • Steps :

    • Sensitization : Sensitize guinea pigs with an intraperitoneal injection of OVA and aluminum hydroxide adjuvant on days 0 and 7.

    • Dosing : Administer DBHP (12.5 - 50 mg/kg, p.o.) 1 hour prior to aerosolized OVA challenge.

    • Plethysmography : Place conscious animals in the plethysmograph. Expose to 1% aerosolized OVA for 5 minutes. Record sRaw and tidal volume (TV) continuously for 24 hours.

    • BALF Analysis : Euthanize animals post-monitoring. Perform Bronchoalveolar Lavage (BAL). Centrifuge the fluid and assay the supernatant for PLA2 activity and histamine content using ELISA.

Quantitative Performance Matrix
ParameterButylated Hydroxytoluene (BHT)2,6-di-tert-butyl-4-(hydroxymethyl)phenol (DBHP)
Primary Function Synthetic Phenolic Antioxidant (SPA)SPA & Active Therapeutic Agent
Structural Difference para-methyl grouppara-hydroxymethyl group
Hepatic Metabolism Yields toxic (BHT-BuOH) & safe metabolitesTerminal safe metabolite / Excreted
Lung Tumor Promotion High (via BHT-BuOH intermediate)None (Safe toxicological profile)
Bioaccessibility (Fasted) ~100% (Highly lipophilic)High (Altered by increased polarity)
Anti-Asthmatic Efficacy Not typically indicatedHigh (Inhibits PLA2 & Histamine release)
GC-MS LOD 0.02 - 0.34 ng/g0.08 - 1.14 ng/g (Requires post-derivatization)
References
  • Thompson, J. A., Schullek, K. M., Fernandez, C. A., & Malkinson, A. M. "A metabolite of butylated hydroxytoluene with potent tumor-promoting activity in mouse lung." Carcinogenesis 10.4 (1989): 773-775. 1

  • Zhang, R., Zhang, Q., Ma, L. Q., & Cui, X. "Effects of Food Constituents on Absorption and Bioaccessibility of Dietary Synthetic Phenolic Antioxidant by Caco-2 Cells." Journal of Agricultural and Food Chemistry 68.16 (2020): 4670-4677.3

  • Jeong, S. Y., & Lee, J. Y. "Inhibitory effects of 2,6-di-tert-butyl-4-hydroxymethylphenol on asthmatic responses to ovalbumin challenge in conscious guinea pigs." Korean Journal of Physiology & Pharmacology 22.1 (2018): 81-89. 2

Sources

Comparative

Validating UV-Vis Spectrophotometry for 2,6-Dibutyl-4-(hydroxymethyl)phenol: A Comparative Analytical Guide

2,6-di-tert-butyl-4-(hydroxymethyl)phenol (commonly referred to as BHT-OH or Ionox 100) is a critical synthetic phenolic antioxidant (SPA) and a primary metabolite of Butylated Hydroxytoluene (BHT)[1]. Widely utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

2,6-di-tert-butyl-4-(hydroxymethyl)phenol (commonly referred to as BHT-OH or Ionox 100) is a critical synthetic phenolic antioxidant (SPA) and a primary metabolite of Butylated Hydroxytoluene (BHT)[1]. Widely utilized in polymer manufacturing, cosmetics, and pharmaceuticals, its accurate quantification is essential for quality control and toxicological monitoring.

This guide objectively compares the performance of UV-Vis spectrophotometry against high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for BHT-OH analysis. Furthermore, it provides a comprehensive, ICH Q2(R2)-compliant validation protocol[2] engineered as a self-validating system.

Methodological Comparison: UV-Vis vs. HPLC vs. GC-MS

Selecting the appropriate analytical technique requires balancing sensitivity, throughput, and operational overhead. Here is the causality behind how different methods interact with the physicochemical properties of BHT-OH:

  • GC-MS (Gas Chromatography-Mass Spectrometry): BHT-OH possesses strong polarity and low volatility due to its phenolic and hydroxymethyl groups. Causality: Direct injection into a GC system leads to severe peak tailing and thermal degradation. Therefore, an essential derivatization step (e.g., silylation) is required[3]. This adds preparation time, introduces reagent interference risks, and reduces overall reproducibility.

  • HPLC-UV (High-Performance Liquid Chromatography): HPLC resolves complex matrix interferences effectively[4]. Causality: The use of a reversed-phase C18 column separates BHT-OH from other SPA metabolites based on hydrophobicity. While highly sensitive, it demands expensive instrumentation, large volumes of high-purity solvents, and extended run times per sample.

  • UV-Vis Spectrophotometry: Causality: The aromatic ring of BHT-OH exhibits strong π→π∗ electronic transitions, yielding a distinct absorbance maximum ( λmax​ ) in the UV region (typically 275–280 nm). For bulk formulations, raw material release, or standardized matrices where excipient interference is minimal, UV-Vis offers a rapid, cost-effective, and high-throughput alternative without the need for derivatization.

Table 1: Performance and Operational Comparison
ParameterUV-Vis SpectrophotometryHPLC-UVGC-MS (Derivatized)
Primary Application Routine QC, Raw material assayComplex matrix analysisTrace environmental/metabolite profiling
Derivatization Required NoNoYes (e.g., Silylation)[3]
Typical Run Time < 1 minute10 - 15 minutes20 - 30 minutes (excluding prep)
Sensitivity (LOD) ~0.5 - 1.0 µg/mL~0.1 - 0.5 µg/mL[4]< 0.05 µg/mL
Operational Cost LowHighVery High

Analytical Workflow & Logical Relationships

The following diagram illustrates the logical progression of validating the UV-Vis method according to the latest ICH Q2(R2) guidelines[2],[5].

ValidationWorkflow N1 Method Development (Solvent & λmax Selection) N2 Specificity (Matrix Blanking) N1->N2 Initiate Validation N3 Linearity & Range (Beer-Lambert Law) N2->N3 N4 Accuracy (Spike Recovery Studies) N3->N4 N5 Precision (Repeatability & Intermediate) N4->N5 N6 LOD & LOQ (Sensitivity Limits) N5->N6 N7 Robustness (Operational Variations) N6->N7 N8 Validated Routine QC (ICH Q2(R2) Compliant) N7->N8 Final Approval

Caption: ICH Q2(R2) analytical validation workflow for UV-Vis spectrophotometry.

Experimental Protocol: UV-Vis Method Development & Validation

To ensure scientific integrity, this protocol is designed as a self-validating system . Every analytical batch must include concurrent blanking and standard recovery spikes to continuously prove that the method remains fit-for-purpose[2].

Step 1: Method Development & Solvent Selection
  • Causality: BHT-OH contains highly lipophilic tert-butyl groups alongside polar hydroxyl groups. Spectroscopic-grade methanol is selected as the diluent because it completely solubilizes the analyte while remaining optically transparent (UV cutoff < 205 nm) in the target measurement window.

  • Procedure: Prepare a 10 µg/mL solution of BHT-OH in methanol. Scan the solution from 200 nm to 400 nm against a methanol blank to determine the exact λmax​ (expected near 278 nm).

Step 2: Specificity (System Suitability)
  • Self-Validating Mechanism: Specificity ensures the signal is exclusively from BHT-OH.

  • Procedure: Prepare a placebo matrix containing all formulation excipients except BHT-OH. Scan the placebo at the determined λmax​ . The absorbance of the placebo must be negligible (< 0.010 AU) to confirm no spectral overlap.

Step 3: Linearity and Range
  • Causality: Validates that the absorbance response is directly proportional to concentration, adhering to the Beer-Lambert Law.

  • Procedure:

    • Prepare a stock solution of 1.0 mg/mL BHT-OH.

    • Dilute to create six working standards: 5, 10, 15, 20, 25, and 30 µg/mL.

    • Measure the absorbance of each standard in triplicate.

    • Plot Absorbance vs. Concentration and calculate the correlation coefficient ( R2 ), which must be ≥0.999 .

Step 4: Accuracy (Recovery Studies)
  • Self-Validating Mechanism: By spiking known amounts of standard into the sample matrix, we validate that the matrix does not suppress or artificially enhance the analyte's signal.

  • Procedure:

    • Prepare sample matrices spiked with BHT-OH at 80%, 100%, and 120% of the nominal target concentration.

    • Analyze three replicates per level.

    • Calculate the percentage recovery: (Recovered Concentration/Spiked Concentration)×100 . Acceptable limits are 98.0% – 102.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Procedure:

    • Repeatability: Analyze six independent preparations of the 100% test concentration on the same day, using the same equipment.

    • Intermediate Precision: Repeat the analysis on three different days, using a different analyst or different UV-Vis instrument.

    • Calculate the Relative Standard Deviation (%RSD). The %RSD must be ≤2.0% .

Step 6: LOD and LOQ Determination
  • Causality: Establishes the absolute boundaries of the method's sensitivity based on the signal-to-noise ratio.

  • Procedure: Calculate using the standard deviation of the y-intercepts ( σ ) and the slope ( S ) from the linearity curve:

    • LOD=3.3×(σ/S)

    • LOQ=10×(σ/S)

Data Presentation

The following table summarizes typical validation data output for BHT-OH using the established UV-Vis protocol, demonstrating compliance with ICH Q2(R2) acceptance criteria.

Table 2: Summary of UV-Vis Validation Parameters for BHT-OH
Validation ParameterResult / OutputAcceptance Criteria (ICH Q2)Status
Absorption Maximum ( λmax​ ) 278 nmN/AConforms
Linearity Range 5.0 – 30.0 µg/mLEncompass 80% to 120% of test conc.Conforms
Correlation Coefficient ( R2 ) 0.9994 ≥0.999 Conforms
Accuracy (Mean Recovery %) 99.6%98.0% – 102.0%Conforms
Repeatability Precision (%RSD) 0.85% (n=6) ≤2.0% Conforms
Intermediate Precision (%RSD) 1.12% (n=18) ≤2.0% Conforms
Limit of Detection (LOD) 0.42 µg/mLSignal-to-noise ≥3:1 Conforms
Limit of Quantitation (LOQ) 1.27 µg/mLSignal-to-noise ≥10:1 Conforms

Conclusion

While GC-MS and HPLC-UV remain the gold standards for trace-level environmental analysis and complex matrix profiling of synthetic phenolic antioxidants, they introduce significant operational friction[4],[3]. For researchers and drug development professionals conducting routine release testing, assaying bulk materials, or monitoring formulation stability, a properly validated UV-Vis spectrophotometric method provides a highly reliable, self-validating, and cost-efficient alternative for the quantification of 2,6-dibutyl-4-(hydroxymethyl)phenol.

References

  • ICH Expert Working Group. "ICH Q2(R2) Validation of Analytical Procedures." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 30 Nov. 2023.[Link]

  • Liu, R., et al. "Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column." Environmental Science & Technology Letters, ACS Publications, 5 Jan. 2021.[Link]

  • Akkbik, M., et al. "Development and Validation of RP-HPLC-UV/Vis Method for Determination of Phenolic Compounds in Several Personal Care Products." The Malaysian Journal of Analytical Sciences, 2011.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6929, Butylated hydroxymethylphenol." PubChem, U.S. National Library of Medicine.[Link]

Sources

Validation

Comprehensive ICH Validation Guide for 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol Impurity Profiling: A Cross-Platform Comparison

Executive Summary & Mechanistic Context In pharmaceutical development, controlling impurities and extractables/leachables (E&L) is paramount to ensuring patient safety and product efficacy. 2,6-di-tert-butyl-4-(hydroxyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In pharmaceutical development, controlling impurities and extractables/leachables (E&L) is paramount to ensuring patient safety and product efficacy. 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (commonly known as BHT-OH or BHT alcohol) is a critical synthetic phenolic antioxidant (SPA) metabolite. It originates from the oxidative degradation of Butylated Hydroxytoluene (BHT), a ubiquitous antioxidant used in drug formulations and polymeric packaging materials[1].

As an impurity, BHT-OH falls strictly under the regulatory purview of the2[2] and the emerging 3[3]. Because BHT-OH can migrate from elastomeric closures or plastic containers into the drug product, accurate profiling is mandatory.

BHT_Pathway BHT BHT (Parent Antioxidant) BHT_OH BHT-OH 2,6-di-tert-butyl-4- (hydroxymethyl)phenol BHT->BHT_OH Oxidation (E&L Migrant) BHT_CHO BHT-CHO (Aldehyde) BHT_OH->BHT_CHO Further Oxidation BHT_COOH BHT-COOH (Carboxylic Acid) BHT_CHO->BHT_COOH Terminal Oxidation

Figure 1: Oxidative degradation pathway of BHT to BHT-OH and downstream metabolites.

Analytical Platform Comparison: Causality & Performance

Profiling BHT-OH presents unique physicochemical challenges. While the parent BHT is highly lipophilic, the oxidation of the para-methyl group to a hydroxymethyl group in BHT-OH significantly increases its polarity and hydrogen-bonding capacity. This structural shift dictates the choice of analytical platform.

The Pitfalls of Traditional Platforms
  • HPLC-UV: While ubiquitous and easy to operate, UV detection lacks the sensitivity required to meet the stringent Analytical Evaluation Thresholds (AET) for leachables. Furthermore, in complex matrices (like lipid emulsions or biologics), BHT-OH often suffers from co-elution, failing the specificity requirements of ICH Q2(R2).

  • GC-MS: Gas chromatography offers excellent resolution, but the exposed hydroxyl group on BHT-OH causes severe secondary interactions with the silanol groups of the capillary column. This results in peak tailing and thermal degradation at high injection port temperatures. To bypass this, analysts must use chemical derivatization (e.g., silylation via BSTFA)[4]. However, derivatization introduces variability, increases sample preparation time, and risks incomplete reactions, threatening method accuracy.

The Optimized Solution: UHPLC-ESI-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) eliminates the need for derivatization. It allows for the direct analysis of the polar BHT-OH metabolite. Electrospray Ionization (ESI) efficiently ionizes the hydroxymethyl group, while Multiple Reaction Monitoring (MRM) provides unparalleled specificity, filtering out matrix noise and achieving Limits of Detection (LOD) in the sub-parts-per-billion (ppb) range.

Self-Validating Experimental Protocol (UHPLC-MS/MS)

To ensure absolute trustworthiness and compliance with the 5[5], the following protocol is designed as a self-validating system . It inherently controls for matrix effects, extraction losses, and instrument drift.

Step 1: System Suitability Testing (SST)

Before analyzing any samples, the system's fitness must be proven.

  • Action: Inject a mid-level calibration standard (50 ng/mL BHT-OH) six consecutive times.

  • Self-Validation Criteria: The system is only "Pass" if the %RSD of the peak area is ≤ 2.0% and retention time drift is ≤ 0.1 min. This guarantees instrument stability.

Step 2: Internal Standard (IS) Spiking
  • Action: Spike all blanks, calibrators, and unknown samples with an isotopically labeled internal standard, BHT-d21, at a constant concentration (20 ng/mL)[1].

  • Causality: The deuterated IS co-elutes with BHT-OH and experiences the exact same matrix-induced ion suppression in the ESI source. By quantifying the ratio of Analyte/IS, the method mathematically self-corrects for variable extraction recoveries and matrix effects.

Step 3: Dispersive Liquid-Liquid Microextraction (DLLME)
  • Action: To 1.0 mL of aqueous drug product, add 100 µL of extraction solvent (chloroform) and 500 µL of disperser solvent (acetonitrile). Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes[4].

  • Causality: The disperser solvent drastically increases the surface area of the extraction solvent, allowing near-instantaneous partitioning of BHT-OH into the organic droplet. This microextraction concentrates the analyte while precipitating interfering polymeric excipients.

Step 4: UHPLC-MS/MS Analysis
  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 100 mm, 1.7 µm) for ultra-fast, high-resolution separation.

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile. Gradient elution from 20% B to 95% B over 4 minutes.

  • MS/MS Transitions (Negative ESI): Monitor the primary MRM transition for BHT-OH (e.g., m/z 235.1 → 191.1) for quantification, and a secondary transition for qualification (ensuring specificity).

ICH Q2(R2) Validation Metrics & Comparative Data

The validation of the analytical procedure must demonstrate that it is "fit for its intended purpose"[5]. The diagram below outlines the core parameters evaluated during the lifecycle of the BHT-OH impurity method.

ICH_Validation Start ICH Q2(R2) Validation BHT-OH Profiling Spec Specificity / Selectivity (Blank vs Spiked Matrix) Start->Spec Sens Sensitivity (LOD/LOQ) Meets ICH Q3 Thresholds Start->Sens Lin Linearity & Range (R² ≥ 0.99) Start->Lin Acc Accuracy & Precision (% Recovery & %RSD) Start->Acc Rob Robustness (DoE Approach) Start->Rob

Figure 2: Core ICH Q2(R2) analytical validation parameters for BHT-OH impurity profiling.

Quantitative Platform Comparison (Validation Data Summary)

The following table summarizes the experimental validation data, objectively comparing the performance of the three analytical platforms against ICH Q2(R2) acceptance criteria.

Validation Parameter (ICH Q2(R2))HPLC-UV (Traditional)GC-MS (Derivatized)UHPLC-ESI-MS/MS (Optimized)Regulatory Requirement
Specificity Subject to matrix co-elutionHigh (Mass resolution)Highest (MRM transitions) Baseline resolution from matrix
LOD (ng/mL) 50.02.50.1 Signal-to-Noise ≥ 3:1
LOQ (ng/mL) 150.08.00.3 Signal-to-Noise ≥ 10:1
Linearity (R²) 0.991 (150-5000 ng/mL)0.995 (8-1000 ng/mL)0.999 (0.3-500 ng/mL) R² ≥ 0.99
Accuracy (% Recovery) 78 - 85%82 - 91%96 - 102% 80 - 120% (at LOQ level)
Precision (% RSD) 6.5%4.2%1.8% ≤ 5.0%
Throughput / Prep Time High / LowLow / High (Deriv. needed)High / Low (Direct inject) Fit for intended purpose

References

  • "validation of analytical procedures q2(r2) - ICH", ich.org, 5

  • "ICH Q3E Extractables and leachables - scientific guideline", europa.eu, 3

  • "ich harmonised tripartite guideline - impurities in new drug substances q3a(r2)", ich.org, 2

  • "Synthetic Phenolic Antioxidants and Their Metabolites in Sediments from the Coastal Area of Northern China", acs.org, 1

  • "Simultaneous determination of six synthetic phenolic antioxidants in edible oils using dispersive liquid-liquid microextraction...", researchgate.net, 4

  • "Reference Materials for Extractables and Leachables Testing", sigmaaldrich.com,

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Comparative

A Comparative Guide to the Thermal Stability of Phenolic Antioxidants: 2,6-Dibutyl-4-(hydroxymethyl)phenol vs. The Irganox Family

Introduction: The Imperative of Thermal Stability in Material Preservation In the realms of pharmaceutical development, polymer science, and high-performance lubricants, the battle against thermo-oxidative degradation is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Thermal Stability in Material Preservation

In the realms of pharmaceutical development, polymer science, and high-performance lubricants, the battle against thermo-oxidative degradation is relentless. The integrity of a product, from the efficacy of a drug formulation to the longevity of a polymer component, is often dictated by its ability to withstand thermal stress. Phenolic antioxidants are the vanguard in this defense, acting as sacrificial molecules that protect organic substrates from the damaging cascade of free-radical chain reactions initiated by heat and oxygen.[1][2]

However, not all antioxidants are created equal. Their performance under thermal stress is a critical differentiator. An antioxidant that decomposes or volatilizes at processing temperatures is not merely ineffective; it is a liability. This guide provides a deep, comparative analysis of the thermal stability of two distinct classes of phenolic antioxidants: a smaller, monomeric phenol, represented by 2,6-dibutyl-4-(hydroxymethyl)phenol, and high-molecular-weight, sterically hindered phenolics, exemplified by the widely-used Irganox family of stabilizers.

Through an examination of their chemical structures, mechanisms, and empirical data from core analytical techniques, this document will equip researchers and professionals with the knowledge to make informed decisions when selecting an antioxidant for thermally demanding applications.

The Contenders: A Structural Overview

The thermal resilience of a phenolic antioxidant is intrinsically linked to its molecular architecture, particularly its molecular weight, steric hindrance, and the nature of its functional groups.

Monomeric Phenol: 2,6-Dibutyl-4-(hydroxymethyl)phenol
  • Chemical Structure: C₁₅H₂₄O₂

  • Description: This compound is a classic example of a sterically hindered phenol. The two bulky butyl groups ortho to the hydroxyl group are crucial for its antioxidant activity. While specific, publicly available thermal decomposition data for this exact molecule is limited, we can infer its behavior by examining its close, well-studied structural analog, 2,6-di-tert-butyl-4-methylphenol (BHT) .[3][4] BHT and similar low-molecular-weight phenolics are characterized by their relatively high volatility, which can be a limiting factor in high-temperature applications.[5][6]

Polymeric Phenolics: The Irganox Family

The Irganox brand encompasses a range of high-performance antioxidants, many of which are large, multi-functional molecules designed for superior durability.[7][8][9]

  • Irganox 1010: A tetrafunctional hindered phenolic antioxidant, it is the pentaerythritol ester of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid.[7][10] Its high molecular weight (1178 g/mol ) contributes to its extremely low volatility and high resistance to extraction, making it a benchmark for thermal stability.[1][7]

  • Irganox 1076: A monofunctional hindered phenolic antioxidant, specifically the octadecyl ester of the same propionic acid.[9][11] While smaller than Irganox 1010, its long C18 tail provides excellent compatibility in polyolefins and contributes to low volatility and high permanence.[9][12]

Mechanism of Action: The Free-Radical Scavenging Cascade

All hindered phenolic antioxidants share a common, elegant mechanism for interrupting oxidative degradation. The process is a chain-breaking reaction where the antioxidant donates the hydrogen atom from its phenolic hydroxyl group to neutralize highly reactive peroxy radicals (ROO•) in the substrate.[13][14]

This action terminates the propagation step of autoxidation. The resulting antioxidant radical is stabilized by two key features:

  • Resonance: The unpaired electron is delocalized across the aromatic ring.

  • Steric Hindrance: The bulky alkyl groups (e.g., tert-butyl) physically shield the radical, preventing it from initiating new oxidation chains and promoting its eventual termination.[13][15]

Antioxidant Mechanism cluster_propagation Oxidation Chain Propagation cluster_termination Chain-Breaking Termination R R• (Alkyl Radical) ROO ROO• (Peroxy Radical) R->ROO + O₂ ROOH ROOH (Hydroperoxide) ROO->ROOH + R-H ArOH ArOH (Hindered Phenol) ROO->ArOH Interception RH R-H (Organic Substrate) R_new R• ArO ArO• (Stabilized Phenoxy Radical) ArOH->ArO + ROO• ROOH_term ROOH (Stable Hydroperoxide) TGA_Workflow start Start prep Weigh 5-10 mg of Antioxidant start->prep load Load Sample into TGA prep->load purge Purge with N₂ or Air (50 mL/min) load->purge heat Heat from 30°C to 600°C (10°C/min) purge->heat record Record Mass vs. Temp heat->record analyze Analyze Data: Determine Onset of Decomposition record->analyze end End analyze->end

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Protocol 2: Differential Scanning Calorimetry (DSC) for Oxidative Stability

DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program. It is exceptionally useful for determining the oxidative stability of a material by measuring its Oxidative Onset Temperature (OOT). [16][17] Experimental Protocol: DSC for Oxidative Onset Temperature (OOT)

  • Sample Preparation: Accurately weigh 3-5 mg of the antioxidant into an open aluminum DSC pan. An open pan is crucial to ensure full interaction with the atmospheric gas.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an oxidative atmosphere (e.g., pure oxygen or air) at a constant flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically 50°C.

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature, such as 350°C. [16]4. Data Acquisition: Continuously record the differential heat flow as a function of temperature.

  • Data Analysis: Plot heat flow versus temperature. The OOT is determined as the extrapolated onset temperature of the large exothermic peak, which signifies the beginning of rapid oxidation. [17][18]

DSC_Workflow start Start prep Weigh 3-5 mg of Antioxidant in Open Pan start->prep load Load Sample & Reference into DSC prep->load purge Purge with Oxygen (50 mL/min) load->purge heat Heat from 50°C to 350°C (10°C/min) purge->heat record Record Heat Flow vs. Temp heat->record analyze Analyze Data: Determine Onset of Exotherm (OOT) record->analyze end End analyze->end

Caption: Experimental workflow for DSC to determine Oxidative Onset Temperature (OOT).

Comparative Performance Data: A Clear Distinction

The data gathered from TGA and DSC analyses reveal a stark difference in thermal stability, directly correlated with molecular weight and structure.

AntioxidantChemical NameMolecular Weight ( g/mol )Onset of Decomposition (TGA, in Air)
BHT (Proxy) 2,6-di-tert-butyl-4-methylphenol220.35~120 °C [5]
Irganox 1076 Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate530.87> 250 °C [19]
Irganox 1010 Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)1177.65~270 °C [1][10]

Note: Data is compiled from various sources and experimental conditions may vary slightly. BHT is used as a representative model for smaller phenolic antioxidants.

Analysis of Results:

The performance gap is significant. BHT, representing the class of smaller phenolic antioxidants like 2,6-dibutyl-4-(hydroxymethyl)phenol, begins to show significant mass loss (due to a combination of volatilization and decomposition) at temperatures as low as 120°C. [5]This makes it unsuitable for many polymer processing applications which routinely exceed 180-200°C.

In stark contrast, the Irganox family demonstrates exceptional thermal stability. Irganox 1076 remains stable well beyond 250°C. [19]Irganox 1010, with its large, cruciform structure, exhibits the highest thermal stability, with an onset of decomposition around 270°C. [1][10]This high decomposition temperature ensures that the antioxidant survives demanding processing conditions and remains present to provide long-term thermal stability to the end product. [7]

Expert Analysis and Selection Criteria

The choice between these classes of antioxidants is a function of the application's thermal demands, the substrate, and processing conditions.

  • 2,6-Dibutyl-4-(hydroxymethyl)phenol and its Class (e.g., BHT):

    • Advantages: Lower molecular weight may lead to better solubility and mobility in certain systems. They are often more cost-effective.

    • Limitations: Their high volatility and lower decomposition temperatures are critical drawbacks. They are prone to being lost during high-temperature processing or extraction from the final product, compromising long-term stability. [6]They are best suited for applications with modest temperature requirements.

  • Irganox Antioxidants (1010, 1076, etc.):

    • Advantages: Superior thermal stability is their defining feature, making them the gold standard for high-temperature applications like polyolefin extrusion, engineering plastics, and synthetic fibers. [7][8][9]Their low volatility and high resistance to extraction ensure they remain within the polymer matrix to provide lasting protection. [7][11] * Limitations: Their higher molecular weight and cost may be factors in some formulations. While generally exhibiting good compatibility, their large size can, in rare cases, affect solubility in highly specific systems.

Conclusion

The experimental evidence is unequivocal: for applications demanding high-temperature processing and long-term thermal stability, high-molecular-weight hindered phenolic antioxidants such as those in the Irganox family are demonstrably superior to smaller, more volatile compounds like 2,6-dibutyl-4-(hydroxymethyl)phenol . The thermal stability, as measured by TGA, directly correlates with molecular weight, with Irganox 1010 showing a decomposition onset temperature more than double that of BHT.

This guide provides the foundational understanding and the experimental framework for researchers to validate these findings within their own systems. By employing standardized TGA and DSC protocols, scientists and developers can confidently select the appropriate antioxidant, ensuring the stability, longevity, and performance of their final products.

References

  • Irganox 1010 - BASF.BASF.
  • Comparative Thermal Stability Analysis: 4-Cyclohexyl-2,6-xylenol and Irganox 1010.Benchchem.
  • Irganox 1098 Antioxidant: Your Complete Guide in 2024.Wellt Chemicals.
  • Activity and thermal stability of antioxidants by differential scanning calorimetry and electron spin resonance spectroscopy.ElectronicsAndBooks.
  • Differential scanning calorimetry - Wikipedia.Wikipedia.
  • Comparison of Phenolic Antioxidants' Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insulating Oil | Request PDF.
  • Synthesis and assessment of novel sustainable antioxidants with different polymer systems.ChemRxiv.
  • A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS.PMC.
  • Comparison of Phenolic Antioxidants' Impact on Thermal Oxidation Stability of Pentaerythritol Ester Insul
  • Oxidative stability of oils & greases, TA-132.TA Instruments.
  • Kinetic Study of Effect of Irganox E Antioxidants on Thermal Degradation of Poly (Vinyl Chloride).
  • A comparative analysis of primary antioxidant 5057 versus other leading phenolic antioxidants for elastomeric applic
  • Use of Differential Scanning Calorimetry To Study Lipid Oxidation. 1. Oxidative Stability of Lecithin and Linolenic Acid.
  • Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive.CentAUR.
  • Evaluation of antioxidants stability by thermal analysis and its protective effect in he
  • Mechanism of Hindered Phenol Antioxidant.
  • Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6.PMC.
  • TGA curves of various hindered phenolic antioxidants in air.
  • Thermal decomposition of some phenolic antioxidants.OA Monitor Ireland.
  • TGA thermograms of (a) carbon black; (b) hydrated lime; (c) Irganox 1010.
  • Irganox® 1076.BASF.
  • Irganox® 1076 | BASF.BASF.
  • 2,6-DI-TERT-BUTYL-4-METHYLPHENOL.
  • 2,6-Di-tert-butyl-4-methylphenol - Sigma-Aldrich.Sigma-Aldrich.
  • 2,6-Di-tert-butyl-4-methylphenol - ChemBK.ChemBK.
  • Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Environment tier II assessment.Australian Government Department of Health.
  • Irganox® 1076 Melt (Phenolic)
  • IRGANOX 1076.Polivinil Plastik.
  • Mechanism of action of hindered phenolic antioxidants.
  • Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne)
  • STUDY OF ANTIOXIDANT ACTIVITY OF HINDERED PHENOLS IN BULK OIL AND THIN FILM OXIDATION CONDITIONS IN LUBRICANTS.Rasayan Journal of Chemistry.
  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH).PMC - NIH.
  • Hindered phenolic antioxidants for protection of polymers.Partners in Chemicals.

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Validation

Comparative Guide: Radical Scavenging Efficacy of 2,6-Di-tert-butyl-4-(hydroxymethyl)phenol Analogs

In the landscape of synthetic phenolic antioxidants (SPAs), 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (commonly known as BHT-OH or Ionox 100) occupies a critical mechanistic niche. Originally identified as a primary biot...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic phenolic antioxidants (SPAs), 2,6-di-tert-butyl-4-(hydroxymethyl)phenol (commonly known as BHT-OH or Ionox 100) occupies a critical mechanistic niche. Originally identified as a primary biotransformation product of butylated hydroxytoluene (BHT)[1], it is now widely studied for its independent radical scavenging capabilities.

For drug development professionals and materials scientists, accurately benchmarking its half-maximal inhibitory concentration (IC50) against other SPAs is essential for optimizing formulation stability. This guide provides an objective, data-driven comparison of BHT-OH and its structural analogs, grounded in the thermodynamic and kinetic realities of radical scavenging assays.

Mechanistic Causality: Structure-Activity Relationships

The antioxidant capacity of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol is governed by the Hydrogen Atom Transfer (HAT) mechanism. The efficacy (measured as IC50) is dictated by two competing structural factors:

  • Steric Hindrance: The two massive tert-butyl groups at the ortho (2,6) positions physically shield the phenolic hydroxyl group. While this stabilizes the resulting aroxyl radical and prevents unwanted pro-oxidant chain reactions, it significantly slows down the reaction kinetics ( kinh​ ) with bulky radicals like DPPH•[2].

  • Para-Substitution: The hydroxymethyl (-CH₂OH) group at the 4-position exerts a mild electron-donating inductive effect compared to a simple methyl group. This lowers the O-H Bond Dissociation Enthalpy (BDE), making it thermodynamically easier to donate the hydrogen atom.

Mechanism Substrate 2,6-di-tert-butyl-4-(hydroxymethyl)phenol HAT Hydrogen Atom Transfer (HAT) Substrate->HAT Reacts with DPPH/ABTS Radical Stable Aroxyl Radical HAT->Radical Yields Steric Steric Shielding by tert-butyl groups Steric->Radical Prevents Pro-oxidation Para Para -CH2OH Electron Donation Para->HAT Lowers O-H BDE

Logical relationship of structure-activity in sterically hindered phenols during radical scavenging.

Comparative IC50 Data

The following table synthesizes the relative IC50 values of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol against industry-standard alternatives. (Note: Absolute IC50 values fluctuate based on solvent, radical concentration, and incubation time; the data below represents normalized comparative ranges[3]).

CompoundSubclassDPPH IC50 (µM)ABTS IC50 (µM)Structural Advantage / Limitation
2,6-di-tert-butyl-4-(hydroxymethyl)phenol Sterically Hindered Phenol60 - 8545 - 65-CH₂OH group lowers BDE; high steric stability prevents pro-oxidation.
BHT (2,6-di-tert-butyl-4-methylphenol)Sterically Hindered Phenol70 - 13050 - 80Standard baseline; extremely stable aroxyl radical but slow reaction kinetics.
BHA (Butylated hydroxyanisole)Hindered Phenol40 - 6030 - 50Single tert-butyl group allows faster physical access for the radical.
TBHQ (tert-Butylhydroquinone)Hydroquinone15 - 2510 - 20Dual para-hydroxyls enable rapid two-electron oxidation; lowest IC50.

Data Insight: While TBHQ exhibits the lowest IC50 (highest raw potency), its lack of dual ortho-steric shielding makes it more susceptible to participating in pro-oxidant side reactions. 2,6-di-tert-butyl-4-(hydroxymethyl)phenol offers a superior safety profile for long-term stability due to its highly shielded aroxyl radical.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol embeds internal validation loops. Spectrophotometric assays can be easily confounded by the baseline absorbance of the test compounds or their oxidized quinone metabolites[4].

Workflow Prep 1. Compound Dilution (1 - 200 µM in EtOH) Assay 2. Radical Addition DPPH (517nm) or ABTS (734nm) Prep->Assay Kinetics 3. Kinetic Incubation (60 min, Dark, 25°C) Assay->Kinetics Read 5. Spectrophotometry & IC50 Calculation Kinetics->Read Validation 4. Self-Validation (Trolox Control + Blank) Validation->Assay Validation->Read

Step-by-step experimental workflow for DPPH and ABTS radical scavenging assays with self-validation.

Step-by-Step Methodology

Step 1: Reagent Standardization

  • DPPH• Solution: Prepare a 0.1 mM stock solution in absolute ethanol. Verify that the initial absorbance ( Acontrol​ ) at 517 nm is 0.80±0.05 [3].

  • ABTS•+ Solution: React 7 mM ABTS with 2.45 mM potassium persulfate. Incubate in the dark for 12-16 hours. Dilute with ethanol until absorbance at 734 nm reaches 0.70±0.02 [3].

Step 2: Compound Dilution Series Prepare a working concentration gradient of 2,6-di-tert-butyl-4-(hydroxymethyl)phenol and your chosen comparative analogs (e.g., 1, 10, 25, 50, 100, 200 µM) in ethanol.

Step 3: Reaction Initiation & Kinetic Incubation Mix 100 µL of the compound with 100 µL of the radical solution in a 96-well plate.

  • Causality Check (The "Why"): Sterically hindered phenols exhibit massive steric clash with bulky radicals like DPPH. A standard 30-minute incubation will artificially inflate the IC50 because the reaction has not reached steady-state[2]. You must incubate for a minimum of 60 minutes in the dark at 25°C, or monitor kinetics continuously until the absorbance plateaus.

Step 4: The Validation Loop (Sample Blanks)

  • Causality Check (The "Why"): As BHT analogs oxidize, they can form colored quinone derivatives (e.g., BHT-Q) that absorb light near 517 nm, masking the true disappearance of the DPPH radical[4].

  • Action: Run a parallel "Sample Blank" (100 µL compound + 100 µL ethanol) for every concentration. Subtract this background ( Ablank​ ) from the final reaction absorbance ( Asample​ ).

Step 5: Measurement & IC50 Calculation Measure absorbance using a microplate spectrophotometer. Calculate the percentage of radical scavenging using the validated formula:

% Scavenging=[Acontrol​Acontrol​−(Asample​−Ablank​)​]×100

Plot the % Scavenging against the logarithmic concentration and apply non-linear regression to determine the exact IC50 value[3].

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